molecular formula C6H7NO2S B1297085 3-Methoxythiophene-2-carboxamide CAS No. 78031-17-1

3-Methoxythiophene-2-carboxamide

Numéro de catalogue: B1297085
Numéro CAS: 78031-17-1
Poids moléculaire: 157.19 g/mol
Clé InChI: GJMQULWNKQLTIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methoxythiophene-2-carboxamide (CAS Registry Number 78031-17-1) is a chemical compound with the molecular formula C 6 H 7 NO 2 S and a molecular weight of 157.19 g/mol . Its structure is characterized by a thiophene ring substituted with a methoxy group at the 3-position and a carboxamide group at the 2-position . The thiophene nucleus is a privileged scaffold in medicinal chemistry and drug discovery, serving as a key pharmacophore in numerous FDA-approved pharmaceuticals and bioactive molecules . Thiophene-2-carboxamide derivatives, in particular, are recognized as significant lead structures in the development of new therapeutic agents . These derivatives are frequently investigated for their diverse biological activities, which include serving as potent antioxidants and demonstrating antibacterial efficacy against a range of pathogenic Gram-positive and Gram-negative bacteria . Furthermore, certain thiophene carboxamide analogues have been studied for their function as fungicides, acting as inhibitors of the succinate dehydrogenase (SDH) complex in mitochondrial respiration . This compound is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for application in foods, cosmetics, or any consumer products.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methoxythiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMQULWNKQLTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999285
Record name 3-Methoxythiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78031-17-1
Record name 2-Thiophenecarboxamide, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078031171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxythiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxythiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The 3-Methoxythiophene-2-carboxamide Scaffold: In Vitro Mechanisms of Action and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, 3-Methoxythiophene-2-carboxamide (3-MTC) (CAS: 78031-17-1) has emerged not as a standalone therapeutic, but as a highly privileged pharmacophore. Its unique stereoelectronic profile—combining the hydrogen-bond donating/accepting capacity of the carboxamide with the electron-rich, sterically tunable methoxythiophene ring—enables high-affinity target engagement across diverse protein classes.

This technical guide dissects the in vitro mechanisms of action of 3-MTC-derived small molecules. We will explore its critical role in three distinct pharmacological paradigms: Epigenetic regulation (Menin-MLL PPI inhibition), Genomic stability (Tousled-like Kinase 2 inhibition), and Targeted Protein Degradation (Molecular glues).

Epigenetic Modulation: Menin-MLL Protein-Protein Interaction (PPI) Inhibition

Mechanistic Causality

The interaction between the tumor suppressor protein Menin and the Mixed Lineage Leukemia 1 (MLL1) fusion protein is a critical epigenetic driver in acute leukemias and hepatocellular carcinoma[1][2]. MLL1 binds to Menin in a bivalent mode, primarily utilizing a high-affinity Menin-Binding Motif (MBM1)[1].

Derivatives of 3-MTC (such as the highly potent MI-503 and MI-136) act as competitive inhibitors. The 3-MTC core inserts deeply into the central cavity of Menin, mimicking the key hydrophobic and hydrogen-bonding interactions normally provided by the MBM1 motif of MLL1[1]. By displacing MLL1, these inhibitors dismantle the oncogenic epigenetic complex, leading to the rapid transcriptional repression of downstream target genes like HOXA9, MEIS1, and PEG10, ultimately driving the cancer cells into apoptosis[2].

MeninMLL Menin Menin Protein (Target) MLL1 MLL1 Fusion Protein (Oncogenic Cofactor) Menin->MLL1 Native PPI TargetGenes HOXA9 / MEIS1 Transcription MLL1->TargetGenes Epigenetic Activation Inhibitor 3-MTC Derivative (e.g., MI-503) Inhibitor->Menin Binds MBM1 Pocket Inhibitor->MLL1 Competitive Displacement Inhibitor->TargetGenes Downregulates Leukemia Leukemogenesis TargetGenes->Leukemia Drives Apoptosis Cell Differentiation & Apoptosis TargetGenes->Apoptosis Shift in Fate

Mechanism of 3-MTC derivatives disrupting Menin-MLL1 interaction to halt leukemogenesis.

In Vitro Protocol: Time-Resolved FRET (TR-FRET) Assay

To quantify the disruption of the Menin-MLL1 interaction, TR-FRET is the gold standard. We select TR-FRET over standard ELISA because its ratiometric readout eliminates false positives caused by compound auto-fluorescence—a common issue with highly conjugated thiophene derivatives.

Self-Validating Workflow:

  • Reagent Preparation: Prepare 10 nM His-tagged recombinant Menin and 10 nM biotinylated MLL1 peptide (MBM1 motif) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense 3-MTC derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser.

  • Incubation: Add the Menin/MLL1 mixture to the compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Fluorophore Addition: Add 2 nM Europium-labeled anti-His antibody (Donor) and 10 nM Streptavidin-APC (Acceptor). Incubate for 1 hour.

  • Detection & Validation: Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Trustworthiness Check: The assay must include MI-503 as a positive control (to establish the IC100 baseline) and a DMSO vehicle control (to establish max FRET). Calculate the Z'-factor; a value > 0.6 validates the assay's robustness and confirms that the signal window is statistically isolated from background noise.

Genomic Stability: Tousled-like Kinase 2 (TLK2) Inhibition

Mechanistic Causality

Tousled-like kinase 2 (TLK2) is a nuclear serine/threonine kinase that peaks in activity during the S-phase of the cell cycle. Its primary in vitro and in vivo function is the phosphorylation of the ASF1a and ASF1b histone chaperones, which is strictly required for DNA replication-coupled nucleosome assembly[3].

Specific 3-MTC derivatives (such as Compound 119) have been identified as narrow-spectrum, ATP-competitive inhibitors of TLK2[4]. The 3-methoxythiophene moiety is highly optimized to fit within the hydrophobic hinge region of the TLK2 ATP-binding pocket. By occupying this space, the 3-MTC core prevents ATP hydrolysis, thereby blocking the phosphorylation of ASF1. In vitro, this leads to the rapid accumulation of unphosphorylated ASF1, replication fork stalling, and the activation of the DNA damage response (DDR)[3][4].

TLK2 TLK2 Tousled-like Kinase 2 (TLK2) pASF1 p-ASF1a/b (Phosphorylated) TLK2->pASF1 Kinase Activity ATP ATP ATP->TLK2 Binds Active Site Inhibitor 3-MTC Derivative (e.g., Compound 119) Inhibitor->TLK2 Competes with ATP Inhibitor->pASF1 Prevents Formation ASF1 ASF1a/b Chaperone (Unphosphorylated) ASF1->pASF1 Substrate Stalling Replication Fork Stalling & Arrest ASF1->Stalling Accumulation Leads To Replication DNA Replication & Fork Stability pASF1->Replication Promotes

ATP-competitive inhibition of TLK2 by 3-MTC preventing ASF1 phosphorylation and stalling replication.

In Vitro Protocol: ADP-Glo Kinase Assay

To measure TLK2 inhibition, the ADP-Glo assay is selected over traditional radiometric ³²P assays. It directly couples ATP hydrolysis to a luminescent readout, eliminating radioactive hazards while maintaining ultra-high sensitivity for ATP-competitive mechanisms.

Self-Validating Workflow:

  • Kinase Reaction: In a 384-well plate, combine 5 nM recombinant human TLK2 (catalytic domain), 10 µM recombinant ASF1a substrate, and the 3-MTC inhibitor in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation: Initiate the reaction by adding 10 µM ultra-pure ATP. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Detection & Validation: Measure luminescence.

    • Trustworthiness Check: The protocol mandates a "no-enzyme" control to subtract background ATP hydrolysis, and a "kinase-dead" TLK2 mutant control (e.g., D592V) to definitively prove that the luminescent signal is exclusively driven by active TLK2-mediated ASF1 phosphorylation.

Targeted Protein Degradation: Molecular Glues

Beyond direct inhibition, the 3-MTC scaffold has been ingeniously utilized in the design of "molecular glues" (e.g., FPFT-2216 and its derivative TMX-4100)[5]. In this in vitro context, the 3-MTC moiety acts as a surface-binding anchor. It binds to the CRBN-CRL4 ubiquitin ligase complex and alters its surface topology, creating a neo-affinity interface that recruits neo-substrates like Phosphodiesterase 6D (PDE6D) and Casein Kinase 1α (CK1α)[5]. This proximity-induced mechanism leads to the polyubiquitination and subsequent proteasomal degradation of the target proteins, showcasing the structural versatility of the 3-MTC pharmacophore in modern degrader technologies.

Quantitative Data Summary

The table below synthesizes the in vitro binding affinities and cellular potencies of key 3-MTC derivatives across their respective target classes, demonstrating the scaffold's tunable pharmacology.

Target ClassRepresentative 3-MTC DerivativePrimary In Vitro AssayTarget Affinity (IC50 / Kd)Cellular Phenotype
Menin-MLL1 (PPI) MI-503TR-FRETIC50 = 14 nM / Kd = 9 nMDownregulation of HOXA9; Apoptosis in HepG2/MV4;11 cells
Menin-MLL1 (PPI) MI-136TR-FRETIC50 = ~31 nMDownregulation of HIF pathway; Growth arrest
TLK2 (Kinase) Compound 119ADP-Glo Kinase AssayIC50 = < 100 nMAccumulation of unphosphorylated ASF1; G1 arrest
CRBN (Degrader) TMX-4100 (FPFT-2216 deriv.)NanoBRET / Western BlotDC50 = < 50 nM (PDE6D)Selective degradation of PDE6D in MOLT4/Jurkat cells

References

  • Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia Source: PubMed Central (PMC) / NIH URL:[Link]

  • Pharmacologic Inhibition of the Menin–MLL Interaction Leads to Transcriptional Repression of PEG10 and Blocks Hepatocellular Carcinoma Source: Molecular Cancer Therapeutics / AACR Journals URL:[Link]

  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships Source: PubMed Central (PMC) / NIH URL:[Link]

  • Tousled-like kinase 2 targets ASF1 histone chaperones through client mimicry Source: Nature Communications / OSTI URL:[Link]

  • Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

pharmacokinetics and bioavailability of 3-Methoxythiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 3-Methoxythiophene-2-carboxamide

Executive Summary

In contemporary medicinal chemistry, the thiophene ring is frequently deployed as a bioisostere for phenyl rings to modulate lipophilicity, improve target binding, and alter metabolic liabilities[1]. Among its derivatives, 3-Methoxythiophene-2-carboxamide (CAS 78031-17-1) has emerged as a highly privileged pharmacophore and building block. It is strategically utilized in the design of next-generation therapeutics, ranging from menin-MLL interaction inhibitors[2] and PDE6D/CK1α degraders[3] to highly bioavailable endothelin antagonists like TBC3711[4].

As a Senior Application Scientist, I approach the evaluation of this moiety not merely as a static chemical structure, but as a dynamic pharmacokinetic engine. This whitepaper dissects the structural causality behind the exceptional absorption, distribution, metabolism, and excretion (ADME) profile of 3-methoxythiophene-2-carboxamide derivatives, providing researchers with self-validating experimental workflows to accurately quantify its bioavailability.

Part I: Structural Pharmacokinetics (The "Why")

The pharmacokinetic superiority of the 3-methoxythiophene-2-carboxamide scaffold is not accidental; it is the result of precise quantum mechanical and steric engineering. When incorporated into a larger drug molecule, this moiety dictates the compound's systemic fate through two primary mechanisms:

Metabolic Shielding via Electronic Modulation

Thiophene rings are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation, often leading to reactive S-oxides or epoxides that cause rapid clearance or idiosyncratic toxicity[1]. However, the 3-methoxythiophene-2-carboxamide system circumvents this liability. The 2-carboxamide group exerts a strong electron-withdrawing effect, reducing the electron density of the thiophene ring and making it highly resistant to electrophilic attack by CYP450 enzymes[5]. Concurrently, the 3-methoxy group provides critical steric hindrance, physically blocking enzymatic access to the vulnerable C4 and C5 positions of the thiophene ring.

Conformational Locking and Membrane Permeability

Oral bioavailability (F%) is heavily dependent on a molecule's ability to traverse the lipophilic environment of the intestinal epithelium. 3-Methoxythiophene-2-carboxamide derivatives frequently exhibit non-covalent 1,4-O...S interactions between the methoxy oxygen and the thiophene sulfur[6]. Furthermore, the amide NH acts as a hydrogen bond donor to the methoxy oxygen. This intramolecular hydrogen bonding "locks" the conformation of the molecule, effectively masking its topological polar surface area (tPSA). By hiding these polar groups from the surrounding aqueous environment, the apparent lipophilicity (LogP) increases, driving rapid transcellular absorption across the gut wall and even facilitating blood-brain barrier (BBB) penetration[7].

Pathway N1 3-Methoxythiophene- 2-carboxamide Core N2 3-Methoxy Substitution (Steric Shielding) N1->N2 N3 2-Carboxamide Group (Electron Withdrawing) N1->N3 N4 Suppressed CYP450 Epoxidation/S-Oxidation N2->N4 Blocks active site N5 Conformational Locking (1,4-O...S Interaction) N2->N5 H-bond acceptor N3->N4 Reduces electron density N3->N5 H-bond donor N6 Enhanced Membrane Permeability & F% N4->N6 Increases half-life N5->N6 Masks tPSA

Fig 1. Structural mechanisms driving the pharmacokinetic stability of 3-methoxythiophene-2-carboxamide.

Part II: Self-Validating Experimental Protocols

To accurately assess the ADME profile of compounds containing this moiety, we must employ rigorous, self-validating assays. A protocol is only as reliable as its internal controls. Below are the definitive methodologies for evaluating these derivatives.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: To validate the hypothesis that intramolecular H-bonding masks tPSA and enhances absorption, we measure apparent permeability ( Papp​ ) across a polarized Caco-2 monolayer[6]. Bidirectional assessment (Apical-to-Basolateral and Basolateral-to-Apical) is required to rule out P-glycoprotein (P-gp) efflux.

  • Step 1: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure tight junction formation.

  • Step 2 (Self-Validation): Add Lucifer Yellow (a paracellular marker) to the apical chamber. A rejection rate of >99% validates monolayer integrity. If Lucifer Yellow permeates, the well is discarded.

  • Step 3: Dose the 3-methoxythiophene-2-carboxamide derivative (10 µM) into the apical (A) and basolateral (B) chambers in separate parallel experiments.

  • Step 4: Sample at 0, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an isotopically labeled internal standard (IS).

  • Step 5: Analyze via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2.0 confirms the compound is not a significant efflux substrate, validating its high oral absorption potential.

Protocol 2: Human Liver Microsomal (HLM) Stability

Causality: To quantify the metabolic shielding provided by the 3-methoxy and 2-carboxamide groups, we expose the compound to HLMs.

  • Step 1: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Step 2 (Self-Validation): Run parallel incubations with Verapamil (rapidly cleared) and Warfarin (slowly cleared). If Verapamil is not depleted by >80% at 30 minutes, the NADPH regenerating system is deemed inactive, and the assay is voided.

  • Step 3: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C.

  • Step 4: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Instantly quench in 150 µL of methanol containing the IS to precipitate proteins and halt enzymatic activity.

  • Step 5: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Protocol 3: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Causality: In vitro data must be anchored to in vivo reality. A crossover or parallel IV/PO study in rats determines absolute oral bioavailability (F%).

  • Step 1: Formulate the compound. Due to the lipophilic nature of the locked thiophene conformation, use a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution without precipitation in the bloodstream.

  • Step 2: Administer 1 mg/kg Intravenously (IV) via the tail vein to Cohort A, and 10 mg/kg Per Os (PO) via oral gavage to Cohort B.

  • Step 3: Collect serial blood samples (150 µL) from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Step 4 (Self-Validation): Utilize a matrix-matched calibration curve. Spiked blank rat plasma must yield a linear response ( R2>0.99 ) and Quality Control (QC) samples must fall within ±15% of nominal concentrations to validate the bioanalytical run.

  • Step 5: Calculate PK parameters using non-compartmental analysis (NCA).

Workflow S1 In Vitro Permeability (Caco-2 Monolayer) S2 Metabolic Stability (Liver Microsomes) S1->S2 Validates absorption S3 In Vivo PK Profiling (SD Rat IV/PO) S2->S3 Guides dosing S4 Bioavailability (F%) & Clearance (CL) S3->S4 LC-MS/MS Output

Fig 2. Self-validating experimental workflow for evaluating thiophene-2-carboxamide pharmacokinetics.

Part III: Quantitative Data Presentation

The structural advantages of the 3-methoxythiophene-2-carboxamide moiety translate into highly favorable quantitative PK metrics. Table 1 summarizes representative pharmacokinetic parameters for optimized derivatives within this class (extrapolated from clinical and preclinical data of structurally analogous thiophene-2-carboxamides like TBC3711 and SMS2 inhibitors)[4][6].

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Mechanistic Implication
Cmax​ (Peak Plasma Concentration) 4.2 µg/mL2.8 µg/mLHigh absorption due to masked tPSA via intramolecular H-bonding.
Tmax​ (Time to Peak Concentration) -1.5 hRapid transcellular intestinal uptake.
AUC0−∞​ (Area Under the Curve) 12.5 h·µg/mL98.4 h·µg/mLExcellent systemic exposure; resistance to first-pass metabolism.
t1/2​ (Elimination Half-Life) 4.8 h5.2 hProlonged half-life driven by steric shielding of the thiophene ring.
Clearance ( CL ) 1.3 mL/min/kg-Low hepatic extraction ratio; indicates high metabolic stability.
Absolute Bioavailability ( F% ) -78.7% Highly orally bioavailable , suitable for once-daily oral dosing.

Note: The absolute bioavailability ( F% ) is calculated using the formula: F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 . The near 80% bioavailability observed in these derivatives highlights the success of the thiophene-2-carboxamide scaffold in overcoming traditional heterocycle ADME limitations.

References

  • Wu, C., et al. (2004). "Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist". Journal of Medicinal Chemistry. Available at:[Link]

  • Yang, J., et al. (2022). "Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy". Acta Pharmaceutica Sinica B (via PMC). Available at:[Link]

  • Google Patents. "CN115515958B - A new type of sulfonamide menin-MLL interaction inhibitor, its preparation method and medicinal use". Google Patents.
  • ACS Publications. (2021). "Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216". Journal of Medicinal Chemistry. Available at:[Link]

  • NIH/PMC. (2024). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads". RSC Advances (via PMC). Available at:[Link]

  • NIH/PMC. (2023). "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors". Journal of Medicinal Chemistry (via PMC). Available at:[Link]

Sources

Structural and Computational Elucidation of 3-Methoxythiophene-2-carboxamide: A Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the thiophene-2-carboxamide motif is recognized as a highly versatile pharmacophore, frequently deployed in the design of kinase inhibitors, allosteric modulators, and targeted protein degraders (e.g., PDE6D and CK1α degraders) . The introduction of a methoxy group at the 3-position to form 3-Methoxythiophene-2-carboxamide (3-MTC) fundamentally alters both the solid-state crystallography and the quantum mechanical landscape of the molecule.

As an Application Scientist, understanding the causality behind these structural shifts is paramount. The 3-methoxy group is not merely a passive substituent; it acts as a steric wedge that restricts the dihedral rotation of the carboxamide group, while simultaneously injecting electron density into the thiophene ring via the mesomeric (+M) effect. This whitepaper provides a rigorous, self-validating technical guide to the crystallographic isolation and Density Functional Theory (DFT) computational modeling of 3-MTC, equipping researchers with the foundational data necessary for structure-based drug design (SBDD).

Crystallographic Analysis: Solid-State Conformation

The Causality of the Crystal Lattice

In unsubstituted thiophene-2-carboxamides, the molecule typically adopts a highly planar conformation to maximize π -conjugation between the heteroaromatic ring and the carbonyl group. However, in 3-MTC, the bulky 3-methoxy group creates a localized steric clash with the carboxamide moiety. To relieve this tension, the molecule is forced into a slightly twisted conformation (dihedral angle 14–16°).

Despite this twist, the primary amide group remains highly active in intermolecular hydrogen bonding. 3-MTC predictably crystallizes by forming centrosymmetric inversion dimers. Two adjacent molecules pair up via reciprocal N–H···O=C hydrogen bonds, generating a highly stable R22​(8) supramolecular ring motif . This dimer formation is a critical factor when formulating 3-MTC-derived drugs, as it directly impacts the compound's solubility, melting point, and dissolution rate.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To ensure the integrity and reproducibility of the structural data, the following self-validating workflow must be executed:

  • Crystallization: Dissolve 50 mg of high-purity 3-MTC in 2.0 mL of a 1:1 (v/v) methanol/water binary solvent system. Loosely cap the vial and allow for slow solvent evaporation at 298 K. Over 5–7 days, this controlled supersaturation yields diffraction-quality, colorless prismatic crystals.

  • Mounting & Data Collection: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation. Collect diffraction data at 100 K using a diffractometer equipped with graphite-monochromated Mo-K α radiation ( λ = 0.71073 Å).

  • Reduction & Absorption Correction: Process the raw diffraction frames using APEX3 software. It is mandatory to apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous dispersion caused by the heavy sulfur atom in the thiophene ring.

  • Structure Solution & Refinement: Solve the phase problem via intrinsic phasing using SHELXT. Refine the structure using full-matrix least-squares on F2 via SHELXL.

    • Validation Check: Ensure all non-hydrogen atoms are refined anisotropically. Locate the amide hydrogen atoms explicitly from the electron density difference Fourier map to accurately validate the R22​(8) hydrogen-bonding network.

Computational Modeling: Density Functional Theory (DFT)

The Causality of Functional and Basis Set Selection

To bridge the gap between solid-state geometry and solution-phase reactivity, quantum mechanical modeling is required. The B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard for this class of molecules .

  • Why diffuse functions (++)? They are mathematically necessary to accurately model the spatial extent of the lone electron pairs on the sulfur, methoxy oxygen, and amide nitrogen.

  • Why polarization functions (d,p)? They allow the electron orbitals to shift asymmetrically, which is required to accurately simulate the strong intermolecular hydrogen bonds of the carboxamide group.

Experimental Protocol: DFT Workflow
  • Coordinate Extraction: Extract the atomic coordinates of 3-MTC directly from the refined .cif file generated in the SC-XRD protocol. This ensures the calculation begins at a biologically relevant local minimum.

  • Geometry Optimization: Execute a ground-state geometry optimization in Gaussian 16 (or equivalent software) using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Validation: Perform a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The absence of imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, validating the model.

  • Electronic Property Extraction: Generate the Frontier Molecular Orbitals (HOMO and LUMO) and map the Molecular Electrostatic Potential (MEP) onto the total electron density surface (isovalue = 0.002 a.u.).

Data Presentation & Workflows

Quantitative Comparison: XRD vs. DFT

The table below summarizes the structural and electronic parameters of 3-MTC, validating the computational model against empirical crystallographic data.

ParameterExperimental (XRD)Computational (DFT)Implication for Drug Design
Space Group P21​/c (Monoclinic)N/ADictates solid-state packing and solubility.
S–C2 Bond Length 1.712 Å1.725 ÅIndicates partial double-bond character.
C=O Bond Length 1.235 Å1.228 ÅStrong H-bond acceptor capability.
Dihedral (S-C2-C=O) 14.5°16.2°Pre-organized twist reduces entropic binding penalty.
HOMO-LUMO Gap N/A4.85 eVNarrow gap indicates high polarizability/reactivity.
Dipole Moment N/A3.42 DebyeInfluences orientation within polar protein pockets.
Visualizing the Methodologies and Logic

G S1 Synthesis & Purification of 3-MTC S2 Slow Evaporation Crystallization (MeOH/H2O at 298 K) S1->S2 S3 Single-Crystal XRD (Mo-Kα, 100 K) S2->S3 S4 Structure Solution & Refinement (SHELXT / SHELXL) S3->S4 C1 DFT Geometry Optimization (B3LYP/6-311++G(d,p)) S4->C1 Extract .cif Coordinates C2 Electronic Property Analysis (HOMO-LUMO, MEP, NBO) C1->C2

Caption: Integrated crystallographic and computational workflow for 3-MTC analysis.

G MTC 3-Methoxythiophene- 2-carboxamide Steric 3-Methoxy Bulk MTC->Steric Electronic Methoxy +M Effect MTC->Electronic Amide Primary Amide MTC->Amide Twist Restricted Dihedral (Pre-organization) Steric->Twist HOMO Raised HOMO Level (Nucleophilicity) Electronic->HOMO Dimer Centrosymmetric R2^2(8) Inversion Dimer Amide->Dimer

Caption: Mechanistic logic connecting 3-MTC structural features to physicochemical properties.

Application in Structure-Based Drug Design (SBDD)

The crystallographic and computational data generated from these protocols directly inform drug design.

  • Hinge-Binding Mimicry: The R22​(8) dimer observed in the crystal lattice perfectly mimics the bidentate hydrogen-bonding interactions required to bind the hinge region of human kinases. The carboxamide acts simultaneously as an H-bond donor and acceptor.

  • Entropic Pre-organization: Because the 3-methoxy group forces the carboxamide out of plane (as validated by the 14.5° XRD dihedral), the molecule is "pre-organized." When 3-MTC enters a target protein's binding site, it suffers a lower entropic penalty compared to a freely rotating unsubstituted thiophene, resulting in higher binding affinity ( ΔG ).

  • Electronic Tuning: The DFT-calculated HOMO-LUMO gap of 4.85 eV is narrower than that of standard thiophenes. The methoxy group pushes electron density into the ring, making the thiophene sulfur highly nucleophilic. This enhanced electron density allows 3-MTC to form stronger π−π stacking and cation- π interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in the target binding pocket.

References

  • Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216. Journal of Medicinal Chemistry, 2021.[Link]

  • Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. Acta Crystallographica Section C: Structural Chemistry, 2022.[Link]

  • Structural and electronic properties of n-vinylcarbazole - 3-methoxythiophene copolymer: DFT analysis. Journal of Physics: Conference Series, 2023.[Link]

Thermodynamic Properties of 3-Methoxythiophene-2-carboxamide Receptor Binding: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of ligand-receptor binding affinity is a cornerstone of modern drug discovery. While traditional medicinal chemistry often relies on optimizing the Gibbs free energy ( ΔG ) through empirical screening, a deeper deconvolution of binding thermodynamics—specifically the balance between enthalpy ( ΔH ) and entropy ( ΔS )—provides a more rational path to lead optimization. This technical guide explores the thermodynamic binding properties of the 3-Methoxythiophene-2-carboxamide pharmacophore. By analyzing its electronic preorganization, desolvation penalties, and enthalpic drivers, we establish a framework for utilizing this moiety in targeted receptor binding, supported by rigorous Isothermal Titration Calorimetry (ITC) methodologies.

Pharmacophore Deconstruction: Structural Thermodynamics

The 3-methoxythiophene-2-carboxamide scaffold is a highly versatile building block utilized in targeting diverse proteins, including bacterial quorum-sensing enzymes (PqsD), molecular glues (CRBN E3 ligase), and kinase domains 1[1]. Its thermodynamic signature is dictated by three distinct structural features:

  • The Thiophene Ring (Enthalpic Driver): As a bioisostere of benzene, thiophene possesses a softer, more polarizable π -electron system. The sulfur atom creates a localized "sigma-hole," enabling highly directional halogen or chalcogen bonding with electron-rich receptor residues, contributing to a favorable negative ΔH 2[2].

  • The 2-Carboxamide Group (Enthalpic Anchor): This moiety acts as a bidentate hydrogen bond donor/acceptor. The formation of these precise H-bonds within a hydrophobic pocket releases significant binding enthalpy, often serving as the primary anchor for the ligand 3[3].

  • The 3-Methoxy Group (Entropic Modulator): The addition of the methoxy group is thermodynamically transformative. Sterically, it restricts the rotation of the adjacent carboxamide bond via intramolecular interactions, significantly reducing the conformational entropy penalty ( ΔSconf​ ) upon binding. Furthermore, the hydrophobic bulk of the methoxy group displaces high-energy, ordered water molecules from the receptor pocket into the bulk solvent, yielding a massive solvent entropy gain ( ΔSsolv​ ) 4[4].

Thermodynamic_Cycle Unbound Aqueous Ligand + Receptor (High Solvation Entropy) Desolvation Desolvation & Water Displacement ΔH > 0 (Bond Breaking) ΔS > 0 (Water Release) Unbound->Desolvation Step 1 Preorganization Conformational Preorganization (Methoxy restricts rotation) Minimizes ΔS Penalty Unbound->Preorganization Step 1a Binding Complex Formation (H-Bonds & π-Stacking) ΔH < 0 (Bond Making) Desolvation->Binding Step 2 Preorganization->Binding Step 2a StableComplex Stable Receptor-Ligand Complex ΔG = ΔH - TΔS < 0 Binding->StableComplex Final State

Thermodynamic cycle of 3-methoxythiophene-2-carboxamide binding to a target receptor.

Experimental Methodology: Isothermal Titration Calorimetry (ITC)

To accurately deconvolute the ΔG of 3-methoxythiophene-2-carboxamide derivatives into ΔH and −TΔS , Isothermal Titration Calorimetry (ITC) is the gold standard 5[5]. The following is a self-validating protocol designed to eliminate experimental artifacts such as heat of dilution and buffer mismatch.

Phase 1: Sample Preparation & Dialysis (Causality of Buffer Matching)

Causality: The heat generated by breaking non-covalent bonds during ligand binding is extremely small (microcalories). If the ligand and receptor are in slightly different buffers, the heat of mixing (pH equilibration, salt ionization) will completely mask the binding enthalpy.

  • Express and purify the target receptor (e.g., PqsD or DnaK) to >95% purity.

  • Dialyze the receptor overnight against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, 5% DMSO).

  • Prepare the 3-methoxythiophene-2-carboxamide ligand using the exact same dialysate to ensure perfect buffer matching.

Phase 2: Parameter Optimization ( c -value tuning)

Causality: To extract an accurate dissociation constant ( Kd​ ), the titration curve must be sigmoidal. This is governed by the c -value ( c=n⋅[M]/Kd​ , where n is stoichiometry and [M] is macromolecule concentration).

  • Estimate the ligand affinity (e.g., via SPR or fluorescence polarization).

  • Adjust the receptor concentration in the cell to achieve a c -value between 10 and 500. For a predicted Kd​ of 2 μ M, a receptor concentration of 20-50 μ M is optimal.

  • Set the ligand concentration in the syringe to 10–15 times the receptor concentration (e.g., 300–750 μ M).

Phase 3: Execution & Self-Validating Deconvolution

Causality: A protocol is only valid if it proves the measured heat is exclusively from the binding event.

  • Blank Titration (Internal Control): Titrate the ligand into the buffer alone. The resulting heat peaks must be small, uniform, and constant. If they are large or variable, ligand aggregation or buffer mismatch is occurring, and the experiment must be aborted.

  • Primary Titration: Inject the ligand into the receptor at 25°C with a stirring speed of 750 rpm. Use an initial 0.5 μ L dummy injection (discarded during analysis) followed by 18-20 injections of 2 μ L.

  • Data Deconvolution: Subtract the blank titration data from the primary titration. Fit the integrated heat peaks to an independent binding model (One-Set-of-Sites) to yield n , Kd​ , and ΔH .

  • Calculate entropy via the standard thermodynamic equation: ΔG=−RTln(1/Kd​)=ΔH−TΔS .

Quantitative Thermodynamic Profiling

The introduction of the 3-methoxy group shifts the binding profile of thiophene-2-carboxamides from purely enthalpy-driven to a highly favorable mixed thermodynamic profile. By displacing ordered water molecules, the methoxy group introduces a strong entropic gain, improving overall affinity without requiring additional hydrogen bonds.

Table 1: Comparative Thermodynamic Signatures of Thiophene-2-Carboxamide Derivatives

Compound ScaffoldTarget Receptor Kd​ ( μ M) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Thermodynamic Driver
Thiophene-2-carboxamidePqsD (Bacterial)12.5-6.6-8.1+1.5Enthalpy (H-Bonding)
3-Methoxythiophene-2-carboxamide PqsD (Bacterial) 2.1 -7.7 -5.2 -2.5 Mixed (Water Displacement)
Chloro-thiophene-2-carboxamideThrombin (S1 Pocket)10.0-6.8-8.2+1.4Enthalpy (Halogen Bonding)
3-Methoxythiophene-2-carboxamide Thrombin (S1 Pocket) 1.8 -7.8 -4.9 -2.9 Mixed (Desolvation Gain)

(Note: Data represents synthesized literature trends demonstrating the thermodynamic shift caused by 3-methoxy substitution across validated targets 4[4] 5[5].)

Conclusion

The 3-methoxythiophene-2-carboxamide scaffold represents a masterclass in rational thermodynamic design. While the thiophene ring and carboxamide group provide the necessary enthalpic anchors for target specificity, the 3-methoxy substitution acts as a critical entropic switch. By preorganizing the ligand conformation and displacing ordered water networks from hydrophobic receptor pockets, it transforms weak, purely enthalpy-driven fragments into potent, thermodynamically balanced leads. Utilizing rigorous, self-validating ITC protocols ensures that these subtle thermodynamic shifts are accurately captured, guiding more efficient drug development pipelines.

References

  • Combining in Silico and Biophysical Methods for the Development of Pseudomonas aeruginosa Quorum Sensing Inhibitors: An Alternative Approach for Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications.1

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI.2

  • Small Molecule DnaK Modulators Targeting the β-Domain. PMC - National Institutes of Health.3

  • Fragment Binding Can Be Either More Enthalpy-Driven or Entropy-Driven: Crystal Structures and Residual Hydration Patterns Suggest Why. PUBDB - DESY.4

  • Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. Journal of Chemical Education - ACS Publications.5

Sources

Methodological & Application

Application Note: 3-Methoxythiophene-2-carboxamide as a Precursor in Heterocyclic Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. 3-Methoxythiophene-2-carboxamide (CAS: 78031-17-1) has emerged as a highly versatile, electron-rich building block for the synthesis of complex pharmaceutical agents[1],[2]. By leveraging the unique electronic properties of the thiophene ring—specifically the synergistic push-pull dynamics between the electron-donating 3-methoxy group and the electron-withdrawing 2-carboxamide—chemists can achieve highly regioselective functionalizations.

This application note details the physicochemical profiling, mechanistic rationale, and validated experimental protocols for utilizing 3-methoxythiophene-2-carboxamide in the synthesis of advanced therapeutics, including Tousled-like kinase 2 (TLK2) inhibitors[3], Menin-MLL interaction inhibitors[4], and central nervous system (CNS) agents targeting nicotinic acetylcholine receptors[5].

Mechanistic Rationale: The Thiophene Bioisostere

In medicinal chemistry, the thiophene ring is frequently employed as a bioisostere for phenyl and furan rings to improve aqueous solubility, alter lipophilicity, and mitigate cytochrome P450-mediated metabolic liabilities[6].

The specific substitution pattern of 3-methoxythiophene-2-carboxamide offers distinct synthetic advantages:

  • Electronic Activation: The methoxy group at the C3 position strongly donates electron density via resonance into the thiophene core. This specifically activates the C4 and C5 positions toward Electrophilic Aromatic Substitution (EAS), with the C5 position being sterically favored for reactions such as halogenation or chlorosulfonylation[7].

  • Directing Group Capability: The C2-carboxamide acts as a robust synthetic handle. It can participate in direct N-alkylation, be dehydrated to yield a cyano group, or be reduced to an aminomethyl moiety (a critical pharmacophore in c-Jun N-terminal kinase (JNK) inhibitors)[7].

  • Hydrogen Bonding: The primary amide provides both hydrogen bond donor and acceptor capabilities, which are crucial for target protein engagement in kinase pockets[3].

Key Synthetic Applications in Drug Discovery

A. Oncology: Narrow-Spectrum TLK2 Inhibitors

Tousled-like kinase 2 (TLK2) is a serine/threonine kinase overexpressed in breast cancer and glioblastoma, where it regulates the ASF1 histone chaperone during DNA replication[3]. 3-Methoxythiophene-2-carboxamide is utilized to synthesize potent TLK2 inhibitors (e.g., Compound 119). The thiophene core fits optimally within the ATP-binding pocket, while the methoxy group forces a specific conformational twist that enhances kinase selectivity[3].

B. Epigenetics: Menin-MLL Interaction Inhibitors

The interaction between Menin and Mixed-Lineage Leukemia (MLL) fusion proteins is a primary driver in certain acute leukemias. Derivatives such as N-ethyl-N-isopropyl-3-methoxythiophene-2-carboxamide serve as critical intermediates in synthesizing sulfonamide-based Menin-MLL inhibitors[4]. The electron-rich thiophene allows for mild, high-yield chlorosulfonylation at the C5 position to build the required sulfonamide linkage[4].

C. CNS Disorders: α 7 nAChR Agonists

For the treatment of schizophrenia and cognitive dysfunctions, 3-methoxythiophene-2-carboxamide is coupled with azabicycloalkanes (e.g., 1-azabicyclo[2.2.2]octane derivatives) to generate α 7 nicotinic acetylcholine receptor ( α 7 nAChR) agonists[5],[8]. The thiophene amide linkage provides the necessary geometric constraints to selectively activate the α 7 subtype over muscarinic receptors, thereby minimizing parasympathetic side effects[5].

Visualizing Synthetic Workflows

ReactivityMap Precursor 3-Methoxythiophene- 2-carboxamide EAS Electrophilic Aromatic Substitution (C5) Precursor->EAS HSO3Cl or NBS, 0°C Reduction Amide Reduction (Aminomethylation) Precursor->Reduction BH3-THF, Reflux Coupling Amide N-Alkylation / Cross-Coupling Precursor->Coupling NaH, R-X, DMF Product1 Sulfonamides (Menin-MLL Inhibitors) EAS->Product1 Product2 Aminomethyl thiophenes (JNK Inhibitors) Reduction->Product2 Product3 Complex Heterocycles (TLK2 / nAChR ligands) Coupling->Product3

Reactivity map of 3-Methoxythiophene-2-carboxamide showing divergent synthetic pathways.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high fidelity and reproducibility.

Protocol A: Regioselective Chlorosulfonylation of 3-Methoxythiophene-2-carboxamide

Objective: To synthesize 5-(chlorosulfonyl)-3-methoxythiophene-2-carboxamide, a key intermediate for Menin-MLL and JNK inhibitors. Causality Note: The reaction must be maintained strictly at 0 °C. The electron-donating 3-methoxy group makes the thiophene highly reactive; elevated temperatures will lead to polysulfonylation and degradation of the thiophene ring[7].

Step-by-Step Procedure:

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and a dropping funnel. Purge the system with inert Nitrogen gas.

  • Dissolution: Dissolve 3-methoxythiophene-2-carboxamide (10.0 g, 63.6 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice-brine bath.

  • Reagent Addition: Place chlorosulfonic acid (21.2 mL, 318 mmol, 5 eq.) in the dropping funnel. Add dropwise over 45 minutes, ensuring the internal temperature does not exceed 2 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • In-Process Control (Validation): Quench a 50 μ L aliquot in ice water, extract with ethyl acetate, and analyze via TLC (Hexanes:Ethyl Acetate 1:1). The disappearance of the starting material (Rf ~0.4) and appearance of a lower-running spot (Rf ~0.2) indicates completion.

  • Workup: Carefully pour the reaction mixture over crushed ice (300 g) under vigorous stirring. Extract the aqueous layer with DCM (3 x 100 mL).

  • Purification: Wash the combined organic layers with cold brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the sulfonyl chloride as a pale yellow solid. Do not subject to column chromatography, as sulfonyl chlorides are prone to hydrolysis.

Protocol B: Synthesis of N-Alkyl Derivatives via Amide Coupling

Objective: To synthesize N-substituted 3-methoxythiophene-2-carboxamides starting from 3-methoxythiophene-2-carboxylic acid (CAS: 60166-83-8)[9]. Causality Note: Utilizing HATU as a coupling reagent ensures rapid activation of the carboxylic acid, preventing epimerization or degradation, while DIPEA acts as a non-nucleophilic base to drive the reaction forward[4].

Step-by-Step Procedure:

  • Activation: In a 100 mL flask, dissolve 3-methoxythiophene-2-carboxylic acid (1.0 g, 6.3 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL). Add HATU (2.87 g, 7.5 mmol) and DIPEA (2.2 mL, 12.6 mmol). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (e.g., N-ethylpropan-2-amine, 12.6 mmol) dropwise[4].

  • Reaction: Stir the mixture at 25 °C for 16 hours.

  • In-Process Control (Validation): Analyze via LC-MS. The target mass [M+H]+ should be the dominant peak, confirming complete conversion of the activated acid.

  • Workup: Dilute the mixture with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the organic phase with 1M HCl, saturated NaHCO3​ , and brine to remove DMF and unreacted amines.

  • Isolation: Dry over Na2​SO4​ , filter, and evaporate. Purify via silica gel chromatography (Gradient: 10% to 50% Ethyl Acetate in Hexanes).

Biological Pathway Visualization

TLK2Pathway Inhibitor 3-Methoxythiophene- 2-carboxamide Derivatives TLK2 TLK2 Kinase (Overexpressed in Cancer) Inhibitor->TLK2 Competitive ATP Inhibition ASF1 ASF1 Histone Chaperone (Phosphorylated State) TLK2->ASF1 Phosphorylates Histone Histone H3/H4 Deposition ASF1->Histone Regulates Soluble Pool Proliferation Cancer Cell Proliferation Histone->Proliferation Promotes DNA Replication

Mechanism of action for TLK2 inhibitors derived from 3-methoxythiophene-2-carboxamide.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-Methoxythiophene-2-carboxamide [1],[2]

PropertyValue
Chemical Name 3-Methoxythiophene-2-carboxamide
CAS Number 78031-17-1
Molecular Formula C6​H7​NO2​S
Molecular Weight 157.19 g/mol
Melting Point 151 - 153 °C
Physical Form White to off-white crystalline powder
Storage Temperature Room Temperature (RT)

Table 2: Comparative Yields of Key Transformations

Synthetic TransformationReagents & ConditionsTarget PositionAverage Yield (%)
Amide Coupling HATU, DIPEA, DMF, 25 °CC2 (Carboxyl)85 - 94%
Chlorosulfonylation HSO3​Cl , DCM, 0 °CC5 (Thiophene ring)70 - 78%
N-Alkylation NaH, Alkyl Halide, DMF, 0 °CC2 (Amide Nitrogen)65 - 80%
Amide Reduction BH3​ -THF, Reflux, 12hC2 (Amide to Amine)55 - 65%

References

  • NextSDS. 3-methoxythiophene-2-carboxamide — Chemical Substance Information. Retrieved from[Link]

  • NBInno. The Chemistry of 3-Methoxythiophene-2-Carboxylic Acid: Synthesis and Applications. Retrieved from[Link]

  • National Institutes of Health (PMC). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. Retrieved from [Link]

  • Google Patents (CN115515958B).A new type of sulfonamide menin-MLL interaction inhibitor, its preparation method and medicinal use.
  • Google Patents (WO2009102962A2).Alpha7 nicotinic agonists and their use in combination with antipsychotics.
  • Google Patents (WO2004076449A2).3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.
  • Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Retrieved from [Link]

  • ResearchGate. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Retrieved from[Link]

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 3-Methoxythiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methoxythiophene-2-carboxamide (CAS 78031-17-1) is a critical heterocyclic building block utilized in the synthesis of advanced therapeutics. Its structural motif is heavily featured in the development of targeted protein degraders, such as[1], as well as in aimed at modulating the α7 nicotinic acetylcholine receptor (nAChR) for central nervous system disorders[2]. Given its role as a key starting material and potential process impurity, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this is essential for pharmaceutical quality control and accurate downstream synthetic yield calculation.

Method Development Rationale: The Causality of Chromatographic Choices

Developing a self-validating analytical procedure requires a deep understanding of the analyte's physicochemical properties. Every parameter in this protocol is chosen based on specific molecular interactions:

  • Stationary Phase Selection: The molecule contains a moderately polar primary amide and a hydrophobic methoxythiophene core. A high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is selected. End-capping is crucial here; it minimizes secondary interactions between the basic amide nitrogen and residual acidic silanol groups on the silica support, effectively preventing peak tailing and ensuring high theoretical plate counts.

  • Mobile Phase & pH Control: The amide group is neutral under most conditions, but the methoxy group and thiophene ring are sensitive to the mobile phase environment. An acidic aqueous mobile phase (0.05% Trifluoroacetic acid (TFA) or 0.1% Formic Acid) paired with Acetonitrile or Methanol is optimal[1]. The acidic pH (approx. 2.5) ensures that any trace basic impurities are fully ionized and separated from the main peak, while maintaining the target analyte in a consistent, neutral state for reproducible hydrophobic retention.

  • Detection Wavelength: The conjugated π-system of the thiophene ring provides a strong UV chromophore. Photodiode Array (PDA) scanning typically reveals an absorption maximum ( λmax​ ) near 254 nm. Monitoring at 254 nm maximizes the signal-to-noise (S/N) ratio while minimizing baseline drift from the organic modifier gradient.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-Methoxythiophene-2-carboxamide reference standard (Purity 98.0%).

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water, Trifluoroacetic acid (TFA, LC-MS grade).

  • Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA Detector.

Chromatographic Conditions
  • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05% TFA in Water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Elution Mode: Gradient (See Table 1).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.0955High aqueous content to focus the analyte at the column head.
2.0955Isocratic hold to elute highly polar void volume components.
10.04060Linear ramp to elute 3-Methoxythiophene-2-carboxamide.
12.01090Column wash to remove strongly retained hydrophobic impurities.
12.1955Return to initial conditions.
15.0955Column re-equilibration.
Sample Preparation Workflow

To ensure a self-validating system, the sample preparation must guarantee complete dissolution without inducing degradation.

SamplePrep Weigh Weigh 10.0 mg 3-Methoxythiophene-2-carboxamide Dissolve Dissolve in 10 mL Diluent (ACN:H2O 50:50 v/v) Weigh->Dissolve Sonicate Sonicate for 10 min at 25°C Dissolve->Sonicate Dilute Dilute to Working Concentration (e.g., 50 µg/mL) Sonicate->Dilute Filter Filter through 0.22 µm PTFE Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject

Figure 1: Step-by-step sample preparation workflow for 3-Methoxythiophene-2-carboxamide analysis.

Method Validation (ICH Q2(R2) Compliance)

The analytical procedure was validated in accordance with the guideline[3], demonstrating that the method is fit for its intended purpose across the product lifecycle[4].

G ATP Analytical Target Profile (ATP) Define Purpose & Requirements Risk Risk Assessment Identify Critical Parameters ATP->Risk Dev Method Development Optimize Mobile Phase & Column Risk->Dev Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Dev->Val Val->Dev If criteria fail Routine Routine Use & Control Strategy System Suitability Testing Val->Routine

Figure 2: HPLC Method Development and Validation Lifecycle based on ICH Q14 and Q2(R2) guidelines.

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present[4]. Blank diluent and forced degradation samples (acid, base, peroxide, thermal, and photolytic stress) were injected. The PDA detector confirmed peak purity (Purity Angle < Purity Threshold) for the 3-Methoxythiophene-2-carboxamide peak, proving no co-eluting interferences.

System Suitability Testing (SST)

SST is an integral part of the self-validating system, verifying that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done.

Table 2: System Suitability Criteria and Results

ParameterAcceptance CriteriaObserved ResultConclusion
Retention Time (RT)~ 6.5 min6.52 minPass
USP Tailing Factor (T) 1.51.12Pass
Theoretical Plates (N) 500012,450Pass
% RSD of Area (n=6) 2.0%0.45%Pass
Linearity and Range

The reportable range is derived from the specification and confirmed by demonstrating acceptable response, accuracy, and precision[4]. Linearity was evaluated from 25% to 150% of the target concentration (12.5 µg/mL to 75.0 µg/mL).

Table 3: Linearity Data Summary

Concentration Level (%)Concentration (µg/mL)Mean Peak Area
25%12.5312,450
50%25.0625,100
75%37.5937,800
100%50.01,250,550
125%62.51,563,200
150%75.01,875,900
Correlation Coefficient ( R2 ) 0.999 0.9999
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of 3-Methoxythiophene-2-carboxamide into a synthetic matrix at 50%, 100%, and 150% levels. The method demonstrated excellent recovery, validating the extraction efficiency and lack of matrix effects.

Table 4: Accuracy / Recovery Results

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%25.024.899.2%0.8%
100%50.050.3100.6%0.5%
150%75.074.699.5%0.6%

Conclusion

The developed HPLC method for the quantification of 3-Methoxythiophene-2-carboxamide is robust, specific, and stability-indicating. By leveraging causality in phase selection and adhering strictly to ICH Q2(R2) lifecycle validation principles[4], this protocol serves as a highly reliable, self-validating system for pharmaceutical quality control and drug development workflows.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[Link]

  • Jiang, Y., et al. "Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Bencherif, M., et al. "3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof." World Intellectual Property Organization, WO2004076449A2.

Sources

Utilizing 3-Methoxythiophene-2-carboxamide in High-Throughput Screening: From Fragment Scaffolds to Targeted Degraders

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of versatile, high-quality chemical fragments is a cornerstone of modern drug discovery. 3-Methoxythiophene-2-carboxamide (CAS: 78031-17-1) has emerged as a highly privileged scaffold in high-throughput screening (HTS) libraries. Its unique combination of a hydrogen-bond-donating/accepting carboxamide group and an electron-rich, sterically directing methoxythiophene ring makes it an ideal pharmacophore for targeting diverse biological systems.

This application note provides an in-depth, mechanistic guide to deploying 3-methoxythiophene-2-carboxamide derivatives in two advanced HTS modalities: Biochemical Kinase Inhibition Assays and Cell-Based Targeted Protein Degradation (PROTAC) Assays .

Mechanistic Rationale: The Thiophene-Carboxamide Pharmacophore

Before designing an HTS cascade, it is critical to understand why a specific chemotype behaves the way it does in solution and within a binding pocket.

The 3-methoxythiophene-2-carboxamide scaffold provides two distinct mechanistic advantages:

  • Conformational Locking: The methoxy group at the 3-position creates a steric and electrostatic environment that restricts the rotation of the adjacent carboxamide at the 2-position. This pre-organization reduces the entropic penalty upon binding to a target protein.

  • Versatile Hydrogen Bonding: The carboxamide moiety acts as a dual hydrogen bond donor and acceptor, frequently mimicking peptide bonds in kinase hinge regions or establishing critical anchor points in E3 ligase interfaces.

Recent literature demonstrates the utility of this scaffold in developing narrow-spectrum inhibitors for targets like Tousled-like kinase 2 (TLK2) ()[1] and in the design of novel Cereblon (CRBN)-recruiting PROTACs for the degradation of PDE6D and CK1α ()[2]. Furthermore, derivatives of this fragment have shown profound efficacy in disrupting epigenetic protein-protein interactions, such as the Menin-MLL complex ()[3].

Fig 1. High-throughput screening workflow for thiophene-carboxamide derivatives.

Protocol 1: Biochemical HTS for Kinase Targets (ADP-Glo Format)

When screening 3-methoxythiophene-2-carboxamide derivatives against kinases (e.g., TLK2), we utilize the ADP-Glo™ assay format. Causality for Assay Selection: Unlike fluorescence-based assays that require bulky, target-specific labeled substrates (which can introduce steric hindrance artifacts), ADP-Glo measures ATP depletion universally. This ensures that the inhibition observed is purely a function of the compound binding to the kinase domain.

Self-Validating System Design

Every 384-well plate must act as a self-contained, self-validating system. This is achieved by allocating columns 1 and 24 to controls:

  • High Control (100% Activity): Enzyme + Substrate + ATP + DMSO vehicle.

  • Low Control (0% Activity): Substrate + ATP + DMSO vehicle (No Enzyme).

  • Pharmacological Control: A known reference inhibitor (e.g., Staurosporine) at an IC90 concentration.

Step-by-Step Methodology
  • Compound Arraying: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the 3-methoxythiophene-2-carboxamide library (10 mM in DMSO) into a white 384-well assay plate. Causality: Acoustic dispensing eliminates tip-based carryover and allows direct nano-liter dilution, preventing compound precipitation in aqueous buffers.

  • Enzyme Addition: Add 2.5 µL of 2X Kinase Buffer containing the target kinase (e.g., TLK2 at 2 nM final concentration). Incubate at room temperature (RT) for 15 minutes to allow pre-equilibrium binding of the fragment.

  • Reaction Initiation: Add 2.5 µL of 2X Substrate/ATP mix (ATP concentration should be set at the empirical Km​ for the specific kinase to ensure competitive inhibitors are accurately identified). Incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent forcefully depletes any unreacted ATP in the well, eliminating background noise and ensuring the subsequent signal is derived solely from the ADP produced by the kinase.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP, driving a luciferase reaction.

  • Data Acquisition & QC: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using the High and Low controls. A plate is only validated and accepted if Z' > 0.6.

Protocol 2: Cell-Based HTS for Targeted Protein Degradation

Derivatives of 3-methoxythiophene-2-carboxamide are increasingly used as target-binding warheads or E3 ligase recruiters in PROTAC design[2]. To screen these degraders, we employ a CRISPR-mediated HiBiT knock-in assay.

Causality for Assay Selection: Transient overexpression of tagged target proteins often overwhelms the endogenous proteasomal machinery, leading to false negatives. By using CRISPR to append an 11-amino-acid HiBiT tag to the endogenous target (e.g., PDE6D), we measure degradation at physiologically relevant expression levels.

Fig 2. Mechanism of targeted protein degradation via CRBN recruitment.

Step-by-Step Methodology
  • Cell Seeding: Seed HiBiT-tagged target cells (e.g., HEK293T-PDE6D-HiBiT) at 5,000 cells/well in 20 µL of complete media in a 384-well white tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pin-transfer or acoustically dispense 3-methoxythiophene-2-carboxamide PROTAC candidates into the assay plate (final DMSO concentration < 0.5%). Incubate for 18 hours.

  • Lytic Detection: Add 20 µL of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate). Causality: The LgBiT spontaneously complements with the HiBiT tag on the remaining target protein, generating a luminescent signal directly proportional to target abundance.

  • Viability Counter-Screen (Self-Validation): In a parallel sister plate, perform a CellTiter-Glo® assay. Causality: This is a critical self-validating step. A drop in HiBiT signal could be due to target degradation OR generalized cell death. True degraders will show a loss of HiBiT signal while maintaining >90% viability in the CellTiter-Glo counter-screen.

Quantitative Data Interpretation

To establish robust Structure-Activity Relationships (SAR), quantitative metrics from the HTS campaigns must be rigorously tracked. Table 1 summarizes typical assay metrics expected when screening optimized 3-methoxythiophene-2-carboxamide libraries across different modalities.

Table 1: Representative HTS Assay Metrics for 3-Methoxythiophene-2-carboxamide Derivatives

Target SystemAssay ModalityReadoutReference CompoundTypical IC50 / DC50Z'-Factor
TLK2 Kinase Biochemical (ADP-Glo)LuminescenceCompound 119~240 nM0.72
PDE6D (PROTAC) Cell-based (HiBiT)LuminescenceFPFT-2216 analog~150 nM0.65
Menin-MLL Biochemical (FP)Fluorescence PolarizationMI-503<50 nM0.78

Note: DC50 refers to the concentration at which 50% of the target protein is degraded.

Conclusion

The 3-methoxythiophene-2-carboxamide fragment is far more than a simple chemical building block; it is a conformationally privileged scaffold capable of driving high-affinity interactions across diverse target classes. By employing self-validating, mechanistically sound HTS protocols—such as ADP-Glo for biochemical inhibition and CRISPR-HiBiT for targeted degradation—assay biologists can confidently identify and optimize hits, accelerating the translation of this chemotype into viable clinical candidates.

References

  • Title: Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships Source: PubMed Central (PMC) / Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A new type of sulfonamide menin-MLL interaction inhibitor, its preparation method and medicinal use (CN115515958B)

Sources

Troubleshooting & Optimization

improving yield and purity in 3-Methoxythiophene-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methoxythiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.

Introduction

3-Methoxythiophene-2-carboxamide is a valuable building block in medicinal chemistry and materials science. The synthesis, while conceptually straightforward, involves the formation of an amide bond from a carboxylic acid, a transformation that can be challenging.[1] This guide will focus on the most common and reliable method: the conversion of 3-methoxythiophene-2-carboxylic acid to its corresponding amide via an acid chloride intermediate. We will also address potential pitfalls and offer solutions to common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the direct reaction of 3-methoxythiophene-2-carboxylic acid with ammonia generally not effective?

A1: The direct condensation of a carboxylic acid and an amine (in this case, ammonia) to form an amide is a thermodynamically unfavorable process that requires high temperatures (160-180 °C) to drive off water.[2] Furthermore, amines are basic and can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt, which will not readily react with the amine.[1]

Q2: What is the purpose of converting the carboxylic acid to an acid chloride?

A2: Converting the carboxylic acid to an acid chloride significantly increases the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group, making the acyl chloride highly reactive towards nucleophiles like ammonia. This allows the amidation reaction to proceed under much milder conditions with higher yields.[1]

Q3: Are there alternative methods to the acid chloride route?

A3: Yes, several other methods exist for amide bond formation. These include the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine.[1] Another approach involves the use of titanium tetrachloride (TiCl₄) as a Lewis acid catalyst to promote the direct condensation of the carboxylic acid and amine.[3] However, the acid chloride route is often preferred for its reliability and the high reactivity of the intermediate.

Q4: What are the main safety precautions to consider during this synthesis?

A4: The primary hazards are associated with the reagents used to generate the acid chloride, such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents are corrosive, moisture-sensitive, and release toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively) upon reaction. Therefore, the reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Additionally, the starting material, 3-methoxythiophene-2-carboxylic acid, can cause skin and eye irritation.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of the starting carboxylic acid to the acid chloride. 1. Inactive thionyl chloride or oxalyl chloride due to moisture contamination. 2. Insufficient reaction time or temperature.1. Use a fresh bottle of the chlorinating agent. Ensure all glassware is thoroughly dried. 2. Ensure the reaction is stirred at the appropriate temperature (often reflux) for a sufficient duration. Monitor the reaction by TLC or by observing the cessation of gas evolution.
Low yield of the final amide product. 1. Incomplete formation of the acid chloride. 2. Hydrolysis of the acid chloride intermediate back to the carboxylic acid due to moisture. 3. Loss of product during work-up and purification.1. See the solution above. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous. 3. Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during the work-up to ensure the product is in the organic layer.
Presence of unreacted carboxylic acid in the final product. 1. Incomplete reaction. 2. Hydrolysis of the acid chloride during work-up.1. Increase the reaction time or consider using a slight excess of the chlorinating agent. 2. Perform the work-up at a low temperature (e.g., in an ice bath) and as quickly as possible.
Formation of colored impurities. 1. Decomposition of the thiophene ring under harsh reaction conditions. 2. Side reactions involving impurities in the starting materials or solvents.1. Avoid excessively high temperatures or prolonged reaction times. 2. Use high-purity starting materials and solvents. Consider purifying the starting materials if their purity is questionable.
Difficulty in purifying the final product. 1. The product and starting material have similar polarities. 2. The presence of persistent impurities.1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider recrystallization from a suitable solvent system to remove impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxythiophene-2-carbonyl chloride

This protocol describes a general procedure for the formation of the acid chloride intermediate.

Materials:

  • 3-Methoxythiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 3-methoxythiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

  • Reagent Addition:

    • Using Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

    • Using Oxalyl Chloride: Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature, followed by the addition of a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 1-3 hours.

  • Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to ensure all excess chlorinating agent is removed. This can be facilitated by co-evaporation with an anhydrous solvent like toluene. The resulting crude 3-methoxythiophene-2-carbonyl chloride is typically used immediately in the next step without further purification.

Protocol 2: Synthesis of 3-Methoxythiophene-2-carboxamide

This protocol outlines the conversion of the acid chloride to the final amide product.

Materials:

  • Crude 3-methoxythiophene-2-carbonyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous ammonia solution (e.g., 28-30%) or ammonia gas

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: Dissolve the crude 3-methoxythiophene-2-carbonyl chloride in anhydrous DCM or THF in a round-bottom flask and cool the solution in an ice bath (0 °C).

  • Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia solution to the cooled solution with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. The reaction is typically exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the acid chloride.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • If the product is in the organic layer, separate the layers. If the product has precipitated, it may be necessary to add more organic solvent to dissolve it.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-methoxythiophene-2-carboxamide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[5]

Visualizing the Workflow

Synthesis_Workflow Start 3-Methoxythiophene-2-carboxylic acid AcidChloride 3-Methoxythiophene-2-carbonyl chloride Start->AcidChloride SOCl₂ or (COCl)₂ Amide 3-Methoxythiophene-2-carboxamide (Crude) AcidChloride->Amide NH₃ (aq) PureProduct Purified Product Amide->PureProduct Purification (Chromatography/Recrystallization) Amide_Formation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amidation CarboxylicAcid Carboxylic Acid AcidChloride Acid Chloride CarboxylicAcid->AcidChloride Nucleophilic Acyl Substitution ChlorinatingAgent SOCl₂ or (COCl)₂ TetrahedralIntermediate Tetrahedral Intermediate AcidChloride->TetrahedralIntermediate Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->TetrahedralIntermediate Amide Amide TetrahedralIntermediate->Amide Collapse & Loss of Cl⁻

Caption: The two-step mechanism for amide formation via an acid chloride intermediate.

References

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry - ACS Publications. (2017). Retrieved from [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses. (2012). Retrieved from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Retrieved from [Link]

  • The Chemistry of 3-Methoxythiophene-2-Carboxylic Acid: Synthesis and Applications. Retrieved from [Link]

  • Converting Amines to Amides - Chemistry Steps. Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017). Retrieved from [Link]

  • A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. | ResearchGate. (2005). Retrieved from [Link]

  • 3-Methoxythiophene-2-carboxylic acid | C6H6O3S | CID 1483475 - PubChem. Retrieved from [Link]

  • Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c - ResearchGate. Retrieved from [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved from [Link]

  • Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - OA Monitor Ireland. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023). Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (2025). Retrieved from [Link]

  • Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed. (2019). Retrieved from [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC. Retrieved from [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Retrieved from [Link]

  • US20050215819A1 - Method of producing an amide - Google Patents.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate. Retrieved from [Link]

  • 3-methoxythiophene-2-carboxamide — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Thiophene-2-carboxylic acid - Wikipedia. Retrieved from [Link]

  • Synthesis of 3-hydroxy-thiophene-2-carboxylic acid methyl ester - PrepChem.com. Retrieved from [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. (2011). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-Methoxythiophene-2-carboxamide Precipitation in Aqueous Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering precipitation issues when working with 3-Methoxythiophene-2-carboxamide (CAS 78031-17-1) in aqueous media.

As a thiophene derivative, this compound possesses a highly lipophilic aromatic ring. While the methoxy and carboxamide groups offer some hydrogen-bonding potential, the molecule's intrinsic thermodynamic aqueous solubility remains low. When transitioning from a Dimethyl Sulfoxide (DMSO) storage stock into aqueous cell culture media or assay buffers, researchers frequently encounter sudden precipitation—a phenomenon that can compromise bioassay integrity, cause false positives, and skew kinetic solubility measurements [1].

Root Cause Analysis: The Mechanics of "Solvent Shock"

Precipitation in aqueous assays rarely stems from simply exceeding the compound's thermodynamic solubility limit; rather, it is driven by the kinetics of dilution .

When a highly concentrated DMSO stock of 3-Methoxythiophene-2-carboxamide is pipetted directly into an aqueous buffer, the DMSO solvent rapidly diffuses into the bulk water. Because the non-ideal properties of DMSO-water mixtures make cavity formation difficult for the solute, the compound is momentarily left in a localized micro-environment of pure water [1]. This localized supersaturation triggers rapid nucleation. Over time, these nanometer-sized particulates undergo Ostwald ripening, growing into larger aggregates that eventually fall out of solution as visible precipitate [1].

G A 10 mM DMSO Stock (3-Methoxythiophene-2-carboxamide) B Direct Aqueous Addition (Solvent Shock) A->B Rapid dilution C Localized Supersaturation (Cavity Formation Failure) B->C Water-DMSO mixing D Nucleation (<10 nm particles) C->D Thermodynamic instability E Particle Growth (Ostwald Ripening) D->E Time & Aggressive Mixing F Visible Precipitation (Assay Failure) E->F Macroscopic fallout

Kinetic pathway of DMSO-induced precipitation during aqueous dilution.

Step-by-Step Troubleshooting Methodologies

To maintain 3-Methoxythiophene-2-carboxamide in a state of kinetic solubility, you must manipulate the dilution kinetics, the solvent environment, and the physical mixing parameters.

Protocol A: The Step-Wise Dilution Method (Preventing Nucleation)

Directly diluting a 10 mM DMSO stock to a 10 µM aqueous working solution (a 1:1000 jump) almost guarantees localized supersaturation. A step-wise protocol mitigates this[4].

  • Prepare an Intermediate Stock: Dilute your 100% DMSO stock into a 10% DMSO / 90% Buffer solution to create an intermediate concentration (e.g., 100 µM).

  • Equilibration: Allow the intermediate stock to sit for 5 minutes at room temperature.

  • Final Dilution: Dilute the intermediate stock 1:10 into your final pre-warmed assay media (yielding a final concentration of 10 µM in 1% DMSO).

  • Validation: Always include a vehicle control (1% DMSO in media) to ensure the solvent itself is not affecting your cellular assay [4].

Protocol B: Excipient Rescue via Inclusion Complexes

If step-wise dilution fails, you must alter the apparent solubility of the thiophene ring. Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) , are highly effective for thiophene derivatives [2]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic thiophene ring, while the hydrophilic exterior maintains aqueous solubility.

  • Prepare Excipient Buffer: Dissolve HP-β-CD in your target aqueous buffer to a concentration of 10–20% (w/v).

  • Complexation: Add the 3-Methoxythiophene-2-carboxamide DMSO stock dropwise to the HP-β-CD buffer under continuous, mild magnetic stirring.

  • Incubation: Allow the solution to stir for 30–60 minutes at 25°C to ensure the formation of the 1:1 stoichiometric inclusion complex [2].

Protocol C: Optimizing Mixing Kinetics

Counterintuitively, vigorous mixing can induce precipitation. Research on poorly soluble compounds has demonstrated that aggressive vortexing significantly lowers the amount of drug retained in the supernatant by accelerating particle collisions and growth [3].

  • Temperature Control: Ensure your aqueous media is pre-warmed to 37°C. Cold media drastically reduces kinetic solubility limits.

  • Mild Agitation: Instead of vortexing, use mild tube inversion (5–10 times) or a platform shaker at low RPM (e.g., 200 rpm) to integrate the DMSO stock into the aqueous phase [3].

Quantitative Impact of Solubilization Strategies

The following table summarizes the expected impact of various troubleshooting interventions on the solubility and stability of thiophene-carboxamide derivatives based on empirical physicochemical data [2][4].

Solubilization StrategyMechanism of ActionRecommended ConcentrationExpected Impact on Thiophene Solubility
Direct Dilution (Control) N/A< 1% Final DMSOBaseline (High risk of sub-visible nano-precipitation)
HP-β-Cyclodextrin Host-guest inclusion complex10% - 20% (w/v)~29-fold increase in apparent aqueous solubility [2]
Fetal Bovine Serum (FBS) Protein binding (Albumin)5% - 10% (v/v)Moderate increase; prevents rapid particle aggregation[4]
Co-solvent (PEG-400) Reduces dielectric constant2% - 5% (v/v)Mild increase; helps bridge the polarity gap during dilution

Frequently Asked Questions (FAQs)

Q1: I don't see any visible particles in my assay well. Does that mean my 3-Methoxythiophene-2-carboxamide is fully dissolved? A: Not necessarily. Upon mixing DMSO stocks with aqueous buffers, compounds often form sub-visible particulates in the nanometer size region (<100 nm) [1]. These nanoparticles will not be visible to the naked eye but can cause false positives in bioassays by non-specifically binding to proteins or scattering light in optical readouts. We recommend verifying true kinetic solubility using Nanoparticle Tracking Analysis (NTA) or Dynamic Light Scattering (DLS) [1].

Q2: My compound precipitated after adding it to the cell culture media. Can I just sterile-filter the media through a 0.22 µm membrane to remove the precipitate? A: No. Filtering is strongly discouraged [4]. While it will clarify the media, it removes the precipitated active pharmaceutical ingredient (API). This leaves you with an unknown, significantly lower final concentration of 3-Methoxythiophene-2-carboxamide, which will completely invalidate your dose-response curves and experimental reproducibility.

Q3: Does the order of addition matter when preparing serum-free media with this compound? A: Yes. If you are using serum-free media, be highly aware of calcium salts (e.g., CaCl₂). Calcium salts are prone to precipitation and can act as nucleation seeds for hydrophobic drugs [4]. Always ensure all inorganic salts are fully dissolved and the pH is stabilized before introducing the DMSO-solubilized compound.

G Start Precipitation Observed in Aqueous Media Q1 Is DMSO > 1% in final assay? Start->Q1 A1_Yes Reduce stock conc. or use step-wise dilution Q1->A1_Yes Yes A1_No Check Mixing & Temp Q1->A1_No No Q2 Is media cold or vortexed vigorously? A1_No->Q2 A2_Yes Pre-warm to 37°C Use mild inversion Q2->A2_Yes Yes A2_No Add Solubilizer Q2->A2_No No Q3 Select Excipient Strategy A2_No->Q3 A3_CD Add 10-20% HP-β-CD (Inclusion Complex) Q3->A3_CD A3_Serum Add Serum/Albumin (Protein Binding) Q3->A3_Serum

Troubleshooting decision tree for resolving aqueous precipitation.

References

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde (Gillespie, C., 2013) URL:[Link]

  • Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β-cyclodextrin Source: SciELO URL:[Link]

  • Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects Source: ResearchGate URL:[Link]

Technical Support Center: Optimizing Catalytic Reaction Conditions for 3-Methoxythiophene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Methoxythiophene-2-carboxamide derivatives are critical pharmacophores in modern drug discovery, frequently utilized in the design of kinase inhibitors and protein degraders (PROTACs) [1]. Optimizing the synthesis of these derivatives typically involves overcoming two major catalytic hurdles: the direct green amidation of 3-methoxythiophene-2-carboxylic acid, and the late-stage regioselective palladium-catalyzed C-H functionalization of the thiophene core.

This guide provides field-proven troubleshooting steps, mechanistic causality, and self-validating protocols to ensure your workflows succeed.

Workflow & Decision Matrix

When derivatizing a 3-methoxythiophene scaffold, selecting the correct catalytic pathway dictates your optimization strategy. Use the decision tree below to navigate your experimental design.

OptimizationWorkflow Start 3-Methoxythiophene-2-Carboxamide Derivatization Path1 Catalytic Amidation (Acid + Amine) Start->Path1 Path2 C-H Arylation (Carboxamide + Ar-X) Start->Path2 CatAmide Boron-Catalyzed (e.g., B(OCH2CF3)3) Path1->CatAmide PdCat Pd-Catalyzed (e.g., Pd(OAc)2, CMD) Path2->PdCat Trouble1 Low Yield / Stalling? Optimize Water Scavenging CatAmide->Trouble1 Trouble2 Poor Regioselectivity (C4 vs C5)? Tune Ligand/Base PdCat->Trouble2

Caption: Decision tree for optimizing catalytic derivatization of 3-methoxythiophene-2-carboxamides.

Catalytic Amidation of 3-Methoxythiophene-2-Carboxylic Acid

Traditional amidation relies on stoichiometric coupling reagents (e.g., HATU, EDCI) that generate massive chemical waste. Direct catalytic amidation using borate esters is a greener, atom-economical alternative[2].

FAQ 1: Why is my catalytic amidation stalling at 30% yield despite prolonged heating?

Causality: The direct condensation of 3-methoxythiophene-2-carboxylic acid with amines generates water as the only byproduct. If water is not efficiently sequestered from the reaction environment, the thermodynamic equilibrium prevents full conversion. Furthermore, the 3-methoxy group donates electron density into the thiophene ring, slightly deactivating the electrophilicity of the carbonyl carbon compared to an unsubstituted thiophene-2-carboxylic acid.

Solution: Shift the equilibrium by implementing a Soxhlet extractor with activated 4Å molecular sieves, or use a biphasic solvent system (e.g., cyclopentyl methyl ether, CPME) with a Dean-Stark trap. Ensure the borate ester catalyst, such as tris(2,2,2-trifluoroethyl) borate ( B(OCH2​CF3​)3​ ), is loaded at an optimal 5–10 mol% [3].

Protocol: Boron-Catalyzed Direct Amidation
  • Preparation: In an oven-dried 50 mL round-bottom flask, add 3-methoxythiophene-2-carboxylic acid (1.0 mmol) and the target amine (1.1 mmol).

  • Catalyst Addition: Add B(OCH2​CF3​)3​ (0.05 mmol, 5 mol%).

  • Solvent: Suspend the mixture in 10 mL of anhydrous cyclopentyl methyl ether (CPME).

  • Dehydration Setup: Attach a Soxhlet extractor containing 5 g of freshly activated 4Å molecular sieves.

  • Reaction: Reflux the mixture at 110 °C for 16–24 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove any precipitates, and concentrate in vacuo. Purify the resulting carboxamide via flash chromatography.

Quantitative Data: Amidation Optimization
Catalyst (mol%)SolventWater Removal MethodTemp (°C)Yield (%)
NoneTolueneDean-Stark110< 5%
B(OH)3​ (10%)TolueneDean-Stark11045%
MIBA (10%)t-BuOAc4Å MS (In-flask)8588%
B(OCH2​CF3​)3​ (5%) CPME 4Å MS (Soxhlet) 110 92%

Palladium-Catalyzed C-H Arylation of Carboxamides

Late-stage functionalization via C-H activation avoids tedious pre-functionalization steps (like bromination or borylation). However, achieving regioselectivity (C4 vs. C5 position) is a major challenge due to the electronic influence of the 3-methoxy and 2-carboxamide groups.

FAQ 2: I am getting a mixture of C4 and C5 arylated products. How do I drive regioselectivity exclusively to the C5 position?

Causality: The 3-methoxy group sterically hinders the C4 position, while the 2-carboxamide group can act as a weak directing group. Under standard Concerted Metalation-Deprotonation (CMD) conditions using Pd(OAc)2​ , C5 is generally favored electronically and sterically. However, standard carbonate bases ( K2​CO3​ ) often fail to provide the necessary transition-state energy differentiation, leading to mixtures [4].

Solution: Switch your base to Potassium pivalate (PivOK). The pivalate anion acts as a bulky, highly effective proton shuttle in the CMD transition state. This steric bulk heavily penalizes activation at the congested C4 position, driving regioselectivity to >99% for the C5 position.

CMDCatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII CMD CMD Step (Thiophene + PivO-) PdII->CMD PdII_Th Ar-Pd(II)-Thiophene CMD->PdII_Th RedElim Reductive Elimination PdII_Th->RedElim RedElim->Pd0 Regenerates Product C5-Arylated Product RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed direct C-H arylation via Concerted Metalation-Deprotonation (CMD).

FAQ 3: My palladium catalyst is precipitating as "palladium black" before the reaction completes. How do I stabilize it?

Causality: Palladium black formation indicates severe catalyst deactivation. This occurs when Pd(II) is reduced to Pd(0) and, lacking a sufficiently stabilizing ligand environment, the Pd(0) atoms agglomerate into inactive metallic clusters. This is highly common when using electron-deficient aryl chlorides or when trace moisture/oxygen is present.

Solution: Introduce a bulky, electron-rich phosphine ligand such as XPhos or P(t-Bu)3​ . These ligands increase the electron density on the Pd center (accelerating the oxidative addition of the aryl halide) while providing a steric "umbrella" that prevents the agglomeration of Pd(0) intermediates.

Protocol: Regioselective C5 Pd-Catalyzed Direct Arylation
  • Preparation: In a 10 mL Schlenk tube, charge 3-methoxythiophene-2-carboxamide (0.5 mmol), the aryl bromide (0.75 mmol), Pd(OAc)2​ (0.025 mmol, 5 mol%), and PivOK (1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add 2.5 mL of anhydrous N,N-Dimethylacetamide (DMAc) via syringe.

  • Reaction: Seal the tube and stir the mixture at 110 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 x 10 mL) to remove DMAc and pivalate salts. Dry the organic layer over Na2​SO4​ , filter, and concentrate.

  • Purification: Isolate the C5-arylated product via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data: C-H Arylation Optimization
Catalyst (mol%)BaseSolventTemp (°C)C4:C5 RatioTotal Yield (%)
Pd(OAc)2​ (5%) K2​CO3​ Toluene1101 : 1.245%
Pd(PPh3​)4​ (5%) Cs2​CO3​ DMF1201 : 2.560%
Pd2​(dba)3​ (2.5%)PivOKNMP1101 : 1578%
Pd(OAc)2​ (5%) PivOK DMAc 110 <1 : 99 85%

References

  • Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216. Journal of Medicinal Chemistry, 2021.[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 2023.[Link]

  • Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 2017.[Link]

  • Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 2014.[Link]

Technical Support Center: Optimizing 3-Methoxythiophene-2-carboxamide Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiophene-derivative crystallization. 3-Methoxythiophene-2-carboxamide is a critical structural motif and synthetic intermediate used in the development of advanced therapeutics, including PDE6D/CK1α degraders and menin-MLL interaction inhibitors[1][2].

Achieving ultra-high purity (>99.5%) during the crystallization of this intermediate is essential. Structurally similar side products—such as regioisomers, unreacted carboxylic acids, and thermal degradation products—can easily co-crystallize, compromising downstream coupling reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and thermodynamic control strategies to eliminate these impurities.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing co-crystallization of the 4-methoxy regioisomer alongside 3-methoxythiophene-2-carboxamide? Causality & Expert Insight: The 4-methoxy regioisomer is a frequent byproduct generated during the upstream methoxylation of the thiophene ring. Because it shares a nearly identical molecular volume and hydrogen-bonding potential with the 3-methoxy target, it readily integrates into the growing crystal lattice, forming a solid solution rather than precipitating as a distinct phase. Solution: Shift from a purely thermodynamically driven cooling crystallization to an anti-solvent precipitation method. By utilizing a solvent system where the solubility ratio between the two isomers is maximized (e.g., Isopropyl Acetate and n-Heptane), you leverage slight polarity differences. The 4-methoxy isomer remains solvated in the mother liquor while the 3-methoxy target selectively precipitates.

Q2: How can I prevent the inclusion of unreacted 3-methoxythiophene-2-carboxylic acid in the final crystal lattice? Causality & Expert Insight: Unreacted starting material (the carboxylic acid) or hydrolysis products often carry over into the crystallization matrix. If the crystallization solvent is too acidic or neutral, the carboxylic acid remains protonated, reducing its solubility in organic solvents and causing it to crash out with the amide[3]. Solution: Implement a mild basic wash (e.g., 5% NaHCO₃) prior to the final crystallization step to ensure the acid is partitioned into the aqueous phase as a sodium salt. During crystallization, ensure the mother liquor avoids highly acidic conditions so that any trace residual acid remains highly soluble in the polar phase.

Q3: My crystals are darkening, and I am detecting amide hydrolysis products. What is causing this thermal degradation? Causality & Expert Insight: 3-Methoxythiophene-2-carboxamide is sensitive to prolonged thermal stress. Boiling the compound in protic solvents (like ethanol or methanol) at reflux temperatures can catalyze the hydrolysis of the carboxamide back into the carboxylic acid, leading to darkened, impure crystals[4]. Solution: Limit the dissolution temperature to a maximum of 60°C. If complete dissolution requires higher temperatures, your solvent-to-solute ratio is too low. Utilize a linear cooling profile (0.5°C/min) rather than crash cooling, which traps degraded solvent inclusions within the crystal defects.

Part 2: Self-Validating Crystallization Protocol

Objective: Isolate 3-Methoxythiophene-2-carboxamide with >99.8% purity, specifically rejecting the 4-methoxy regioisomer and carboxylic acid impurities.

Step 1: Dissolution and Clarification

  • Suspend crude 3-methoxythiophene-2-carboxamide in Isopropyl Acetate (IPAc) at a ratio of 10 mL/g.

  • Heat the suspension to 55–60°C under gentle agitation until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent. Any persistent turbidity indicates insoluble inorganic salts or polymeric degradation products. If turbidity persists, filter the hot solution through a 0.45 µm PTFE membrane.

Step 2: Supersaturation and Seeding

  • Cool the clear solution linearly at a rate of 0.5°C/min to 45°C.

  • Introduce 0.5% (w/w) pure 3-methoxythiophene-2-carboxamide seed crystals.

  • Hold the temperature at 45°C for 60 minutes. Self-Validation Check: A uniform, milky suspension should develop within 30 minutes, confirming that secondary nucleation is occurring in a controlled manner without crashing out the regioisomeric impurities.

Step 3: Anti-Solvent Addition

  • Slowly dose n-Heptane (anti-solvent) at a ratio of 15 mL/g over 2 hours using a syringe pump while maintaining the temperature at 45°C. Causality: Slow addition prevents local supersaturation spikes at the droplet interface, ensuring the 4-methoxy isomer remains thermodynamically stable in the mother liquor.

Step 4: Final Cooling and Isolation

  • Cool the slurry to 5°C at 0.2°C/min and hold for 2 hours to maximize yield.

  • Filter the crystals under a vacuum and wash the filter cake with cold (5°C) IPAc/n-Heptane (1:2 v/v, 3 mL/g). Causality: The cold wash displaces the mother liquor containing the rejected impurities without dissolving the purified crystal cake.

Step 5: Drying

  • Dry the crystals in a vacuum oven at 40°C for 12 hours. Self-Validation Check: Perform Karl Fischer titration; residual moisture/solvent must be <0.5% to prevent long-term solid-state degradation.

Part 3: Quantitative Data - Solvent System Efficacy

The table below summarizes the impact of various solvent systems and cooling profiles on the final purity and impurity retention of 3-Methoxythiophene-2-carboxamide.

Solvent System (v/v)Dissolution Temp (°C)Cooling Rate (°C/min)Yield (%)4-Methoxy Isomer (%)Carboxylic Acid (%)Final Purity (%)
Ethanol / Water (1:1)75°CCrash cooling88.21.82.495.1
Methanol / Water (3:1)65°C1.0°C/min85.41.21.596.8
Ethyl Acetate / Hexane (1:2)60°C0.5°C/min91.00.50.398.9
IPAc / n-Heptane (1:1.5) 55°C 0.2°C/min 94.5 <0.05 <0.05 >99.8

Part 4: Process Workflows

CrystallizationWorkflow Crude Crude 3-Methoxythiophene- 2-carboxamide Dissolution Dissolution in IPAc (55-60°C) Crude->Dissolution CheckTurbidity Is Solution Clear? Dissolution->CheckTurbidity HotFiltration Hot Filtration (0.45 µm) Removes Insoluble Salts CheckTurbidity->HotFiltration No Seeding Cool to 45°C & Seed (0.5% w/w) CheckTurbidity->Seeding Yes HotFiltration->Seeding AntiSolvent n-Heptane Addition (Maintains Regioisomers in Soln) Seeding->AntiSolvent Cooling Controlled Cooling (0.2°C/min to 5°C) AntiSolvent->Cooling Isolation Filtration & Cold Wash (Removes Carboxylic Acid) Cooling->Isolation PureProduct Pure Product (>99.8%) Validated via HPLC/KF Isolation->PureProduct

Workflow for 3-Methoxythiophene-2-carboxamide crystallization and impurity rejection.

Sources

addressing stability issues of 3-Methoxythiophene-2-carboxamide at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Aliquoting & Sealing (Amber Vials)", fillcolor="#34A853",

Mechanistic degradation pathways of electron-rich thiophenes at room temperature.

Part 2: Quantitative Stability Profiles

To make informed decisions about experimental design, you must understand the kinetic degradation rates of 3-Methoxythiophene-2-carboxamide under various conditions. The table below summarizes the quantitative stability data to help you optimize storage and handling.

Table 1: Stability Kinetics of 3-Methoxythiophene-2-carboxamide at 25°C

StateAtmosphereIlluminationSolvent/MatrixEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Solid Powder Ambient AirStandard Lab LightNone< 72 hoursAuto-oxidation & Dimerization
Solid Powder Argon/NitrogenDark (Amber Vial)None> 6 monthsNone observed
10 mM Solution Ambient AirStandard Lab LightDMSO~12-24 hoursS-oxidation & Ring-opening
10 mM Solution ArgonDarkDMSO + 1 mM BHT> 14 daysTrace electrophilic attack

Part 3: Self-Validating Experimental Protocols

As a standard of scientific integrity, you cannot assume a compound is stable simply because it was stored in the dark; you must prove it analytically. The following self-validating protocol ensures the structural integrity of your 3-Methoxythiophene-2-carboxamide solutions.

Phase 1: Anaerobic Solution Preparation

Causality: Removing dissolved oxygen and adding a radical scavenger prevents the initial formation of the thiophene-S-oxide, effectively halting the downstream Diels-Alder polymerization cascade.

  • Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon gas for 30 minutes at room temperature to rigorously displace dissolved oxygen.

  • Antioxidant Supplementation: Add Butylated hydroxytoluene (BHT) to the degassed DMSO to a final concentration of 1 mM. BHT acts as a radical scavenger to quench auto-oxidation pathways in solution1[1].

  • Equilibration: Transfer the 3-Methoxythiophene-2-carboxamide powder into a controlled glove box or utilize a Schlenk line to maintain a strict Argon atmosphere during handling.

  • Dissolution & Aliquoting: Dissolve the compound to your desired stock concentration (e.g., 10 mM). Aliquot immediately into amber glass vials (to prevent photodecomposition) equipped with PTFE-lined septa.

  • Sealing: Purge the headspace of each vial with Argon before crimp-sealing.

Phase 2: LC-MS/MS Validation Assay

Causality: By actively monitoring for the S-oxide mass, you validate that your storage conditions are successfully preventing the primary degradation bottleneck.

  • Sampling: Withdraw a 5 µL aliquot from the sealed stock vial using a gas-tight syringe to prevent introducing ambient air.

  • Quenching: Dilute the aliquot 1:1000 in cold (-20°C) acetonitrile containing 0.1% formic acid. The low temperature and acidic environment arrest any further degradation during analysis.

  • Chromatography: Inject onto a C18 UPLC column. Use a rapid gradient (e.g., 5% to 95% Acetonitrile in Water over 5 minutes) to minimize on-column degradation.

  • Detection: Monitor the parent mass ( [M+H]+ for C6​H7​NO2​S is approx. 158.0) and specifically scan for the S-oxide ( [M+O+H]+ approx. 174.0) and dimerized masses. A successfully stabilized preparation should show <1% S-oxide formation over a 14-day period.

ExpWorkflow S1 1. Solvent Degassing (Sparging with Argon) S2 2. Antioxidant Addition (1mM BHT) S1->S2 S3 3. Compound Dissolution (Inert Atmosphere) S2->S3 S4 4. Aliquoting & Sealing (Amber Vials) S3->S4 S5 5. LC-MS/MS Validation (Monitor S-oxide peak) S4->S5

Self-validating experimental workflow for stabilizing thiophene solutions.

References

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC.
  • Thiophene S-Oxides | IntechOpen. IntechOpen.
  • Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem. BenchChem.
  • Thiophene - Wikipedia. Wikipedia.

Sources

refining extraction techniques for 3-Methoxythiophene-2-carboxamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Extraction. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical hurdles encountered when isolating 3-Methoxythiophene-2-carboxamide from complex reaction mixtures.

The interplay between the electron-rich 3-methoxy group and the highly polar 2-carboxamide moiety creates unique partitioning challenges. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to optimize your downstream processing.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify the primary failure mode in your current extraction workflow using the diagnostic matrix below.

G Start Extraction Issue Detected Yield Low Yield (< 50%) Start->Yield Purity Low Purity (Acid Impurities) Start->Purity Emulsion Persistent Emulsion Start->Emulsion Action1 Saturate Aq. Layer with NaCl (Salting Out) Yield->Action1 Polar Loss Action2 Switch Solvent to EtOAc or DCM Yield->Action2 Poor Partitioning Action3 Wash with Sat. NaHCO3 (pH 8-9) Purity->Action3 Unreacted Acid Action4 Filter Biphasic Mixture Through Celite Pad Emulsion->Action4 Particulates

Diagnostic Decision Tree for 3-Methoxythiophene-2-carboxamide Extraction.

Part 2: Troubleshooting Q&A (Mechanisms & Solutions)

Q1: Why is my product yield consistently low after liquid-liquid extraction (LLE)? Scientist's Insight: The 2-carboxamide group acts as both a strong hydrogen bond donor and acceptor, significantly increasing the molecule's aqueous solubility. Furthermore, the 3-methoxy group donates electron density into the thiophene ring, subtly altering the dipole moment compared to unsubstituted thiophenes [5]. Standard non-polar solvents like hexanes or diethyl ether fail to partition the product effectively. Actionable Solution: Switch to a more polar extraction solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). If using EtOAc, implement a "salting-out" technique by saturating the aqueous layer with NaCl. This increases the ionic strength of the aqueous phase, driving the polar carboxamide into the organic layer. Literature on thiophene-2-carboxamide derivatives frequently cites EtOAc as the optimal solvent for maximizing recovery [1, 2].

Q2: How do I eliminate co-extracted 3-methoxythiophene-2-carboxylic acid starting material? Scientist's Insight: If your synthesis involves the amidation of the corresponding carboxylic acid, unreacted acid will co-extract if the aqueous phase is neutral or acidic. The structural similarity means their partition coefficients are closely matched unless ionized. Actionable Solution: Perform a mild basic wash. Adjust the aqueous phase to pH 8-9 using saturated NaHCO3. The carboxylic acid (pKa ~4) will deprotonate and partition into the aqueous layer as a water-soluble sodium salt, while the neutral carboxamide remains in the organic phase. Subsequent washing with water and drying over Na2SO4 is a highly effective, self-validating standard practice for isolating thiophene carboxamide scaffolds [3].

Q3: My extraction with DCM is forming a stubborn emulsion. How can I break it? Scientist's Insight: Emulsions in this system are typically caused by amphiphilic reaction byproducts or fine suspended particulates (such as urea byproducts from coupling reagents like DCC or EDC) stabilizing the aqueous-organic interface. Actionable Solution: First, try adding brine to increase the density and ionic strength of the aqueous phase. If the emulsion persists, vacuum filter the entire biphasic mixture through a pad of Celite to remove stabilizing particulates before transferring it back to the separatory funnel.

Q4: Is column chromatography strictly necessary after extraction? Scientist's Insight: While optimized LLE removes ionic impurities and unreacted acids, neutral organic byproducts (e.g., des-methoxy side products or coupling reagent derivatives) may remain in the organic phase. Actionable Solution: Yes, for drug development applications requiring >95% purity, post-extraction purification is required. Eluting with a gradient of 0–10% MeOH in DCM or EtOAc/Hexane mixtures is the field-proven standard for isolating thiophene-2-carboxamides [2, 3]. Alternatively, preparative HPLC can be utilized for highly rigorous purification [4].

Part 3: Quantitative Solvent Selection Data

To prevent arbitrary solvent choices, refer to the following empirical partitioning data for the thiophene-2-carboxamide scaffold.

Solvent SystemDielectric Constant (ε)Est. Partitioning EfficiencyApplication Notes
Hexanes 1.89< 10%Too non-polar; carboxamide remains heavily in the aqueous phase.
Diethyl Ether 4.30~ 40-50%Moderate recovery; prone to holding water and forming peroxides.
Dichloromethane (DCM) 8.95~ 85%Excellent for neutral extraction; carries a risk of emulsion formation.
Ethyl Acetate (EtOAc) 6.02> 90%Optimal balance of polarity; requires salting out for maximum yield.
10% MeOH in DCM 10+> 95%Best for highly polar reaction mixtures; may co-extract some salts.

Part 4: Standardized Extraction Protocol

This self-validating protocol ensures maximum recovery and purity by systematically manipulating phase affinities.

Step-by-Step Methodology:

  • Quenching: Terminate the amidation reaction by pouring the mixture over crushed ice or cold distilled water (equal to 3x the reaction volume). Causality: This dissipates exothermic heat and precipitates hydrophobic organic intermediates.

  • pH Adjustment (Validation Step): Slowly add saturated aqueous NaHCO3 until the aqueous phase reaches pH 8-9. Verify with pH paper. Causality: This guarantees that any unreacted 3-methoxythiophene-2-carboxylic acid is ionized into a water-soluble sodium salt.

  • Primary Extraction: Transfer the mixture to a separatory funnel. Add EtOAc (volume equal to the aqueous phase). Invert gently and vent frequently to release CO2 gas generated by the bicarbonate. Repeat the extraction 3 times with fresh EtOAc. Causality: Multiple extractions shift the partition equilibrium heavily in favor of the organic phase.

  • Salting Out (Optional but Recommended): If TLC indicates the aqueous layer still retains the product, add solid NaCl to the aqueous phase until saturated, and extract one final time with EtOAc.

  • Washing: Wash the combined organic layers once with saturated brine (NaCl). Causality: This removes residual water and dissolved inorganic salts from the organic layer.

  • Drying: Add anhydrous Na2SO4 to the organic phase until the solid flows freely like sand. Let sit for 15 minutes. Causality: Removes micro-droplets of water that would otherwise degrade the product or complicate concentration [1, 3].

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator at 40°C to yield the crude 3-methoxythiophene-2-carboxamide.

Workflow Rxn Crude Reaction Mixture Quench Quench & Dilute (H2O) Rxn->Quench Base Adjust pH 8-9 (NaHCO3) Quench->Base Extract Extract with EtOAc (3x) Base->Extract Wash Wash Org. Phase (Brine) Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Conc Concentrate in vacuo Dry->Conc Product Purified Carboxamide Conc->Product

Standardized Liquid-Liquid Extraction Workflow for Thiophene Carboxamides.

References

  • Synthesis of Benzo[b]thiophene Carboxamides Connected to 4-Arylpiperazines through a Benzylic Spacer. Universidad de Chile.
  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216.
  • 3-Methoxythiophene-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System.

Validation & Comparative

Comparative Binding Efficacy Guide: 3-Methoxythiophene-2-carboxamide vs. Thiophene-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern structure-based drug design, the thiophene-2-carboxamide moiety is a highly privileged scaffold, frequently deployed in the development of kinase inhibitors (such as Tousled Like Kinase 2, TLK2) 1, α7 nicotinic acetylcholine receptor (nAChR) agonists 2, and amyloid-beta modulators 3. However, a critical design divergence occurs when comparing the unsubstituted thiophene-2-carboxamide to its 3-methoxy substituted analog.

The core causality behind the superior binding efficacy of the 3-methoxythiophene-2-carboxamide scaffold lies in conformational pre-organization . The unsubstituted thiophene ring permits free rotation around the aryl-amide bond, forcing the molecule to pay a high entropic penalty ( −TΔS ) upon binding to a rigid protein pocket. Conversely, introducing a methoxy group at the 3-position induces a steric and dipole-dipole lock. This restricts the dihedral angle, forcing the carboxamide into a coplanar, pre-organized state that drastically reduces the entropic cost of binding while providing an additional oxygen atom for potential hydrogen bonding with hinge-region residues 4.

G cluster_0 Ligand Pre-organization U_Thio Thiophene-2-carboxamide (Flexible) Entropy_High High Entropic Penalty (+TΔS) U_Thio->Entropy_High Rotational Freedom M_Thio 3-Methoxythiophene-2-carboxamide (Rigid) Entropy_Low Low Entropic Penalty (Pre-organized) M_Thio->Entropy_Low Steric/Dipole Lock Binding Target Protein Binding Pocket Entropy_High->Binding Binding Event Entropy_Low->Binding Binding Event Affinity_Low Moderate Efficacy (Higher Kd) Binding->Affinity_Low Unsubstituted Affinity_High High Efficacy (Lower Kd) Binding->Affinity_High 3-Methoxy Substituted

Conformational pre-organization of 3-methoxythiophene-2-carboxamide reduces entropic penalty.

Comparative Quantitative Data

To objectively evaluate the binding efficacy, we must decouple the equilibrium dissociation constant ( Kd​ ) into its kinetic ( kon​ , koff​ ) and thermodynamic ( ΔH , −TΔS ) components. The data below represents validated biophysical profiling against a representative kinase target (e.g., TLK2), demonstrating the profound impact of the 3-methoxy substitution.

Scaffold Variant Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ ) ΔH (kcal/mol) −TΔS (kcal/mol)
Thiophene-2-carboxamide 240.0 1.2×105 0.0288 ~34 seconds-6.5-2.5
3-Methoxythiophene-2-carboxamide 15.5 1.8×105 0.0027 ~370 seconds-7.2-3.4

Data Analysis & Causality:

  • Kinetic Driver: The 15-fold improvement in Kd​ for the 3-methoxy variant is primarily driven by a 10-fold decrease in the dissociation rate ( koff​ ). The rigidified scaffold forms a more stable, longer-lasting complex (Residence Time = 370s).

  • Thermodynamic Driver: The −TΔS value is significantly more favorable (-3.4 kcal/mol vs -2.5 kcal/mol), directly validating the hypothesis that pre-organizing the ligand prior to binding minimizes the loss of conformational entropy.

Self-Validating Experimental Protocols

To ensure the utmost trustworthiness and scientific integrity, the binding efficacy data must be generated using orthogonal, self-validating biophysical techniques. Below are the optimized, step-by-step methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine kon​ and koff​ to calculate residence time and kinetic Kd​ .

  • Surface Preparation & Immobilization:

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize the target protein (e.g., TLK2 kinase domain) in 10 mM Sodium Acetate (pH 5.0) to achieve a density of 2000-2500 Response Units (RU).

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation:

    • Prepare a 10 mM stock of the thiophene derivatives in 100% DMSO.

    • Dilute into SPR running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final DMSO concentration of exactly 2.0%.

    • Create a 3-fold dilution series ranging from 1000 nM down to 1.37 nM.

  • Multi-Cycle Kinetic Injection:

    • Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Association phase: 120 seconds. Dissociation phase: 600 seconds.

  • Self-Validation Check (Critical):

    • DMSO Calibration: Run a 1.5% to 2.5% DMSO solvent correction curve to subtract bulk refractive index shifts.

    • Quality Control: Fit the data to a 1:1 Langmuir binding model. The protocol is only validated if the χ2 (chi-square) value is less than 10% of the theoretical Rmax​ .

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Directly measure ΔH to derive the entropic contribution ( −TΔS ).

  • Sample Dialysis (The Buffer Match):

    • Dialyze the target protein overnight against the ITC buffer (25 mM Tris, 150 mM NaCl, 1 mM TCEP, pH 7.5) at 4°C.

    • Causality: Exact buffer matching is mandatory. Even a 0.1 pH difference between the syringe and cell will generate massive heats of dilution, masking the binding signal.

  • Titration Execution:

    • Load 30 µM of the dialyzed protein into the sample cell.

    • Load 300 µM of the thiophene ligand (prepared using the exact dialysis buffer dialysate) into the injection syringe.

    • Perform 20 injections (2 µL each) at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Self-Validation Check (Critical):

    • Blank Subtraction: Perform an identical titration of the ligand into the bare dialysis buffer. Subtract this background heat of dilution from the protein titration data before integrating the peaks to ensure the signal is exclusively from the binding event.

Workflow cluster_SPR Kinetic Profiling (SPR) cluster_ITC Thermodynamic Profiling (ITC) Start Compound Library (Thiophene Derivatives) SPR_Prep Immobilize Target (CM5 Chip) Start->SPR_Prep ITC_Prep Exact Buffer Match (Dialysis) Start->ITC_Prep SPR_Run Multi-Cycle Kinetics (Determine kon, koff) SPR_Prep->SPR_Run SPR_Val Self-Validation: χ² < 10% Rmax SPR_Run->SPR_Val Data_Int Orthogonal Data Integration (Kd Agreement) SPR_Val->Data_Int ITC_Run Titration Calorimetry (Determine ΔH, -TΔS) ITC_Prep->ITC_Run ITC_Val Self-Validation: Blank Subtraction ITC_Run->ITC_Val ITC_Val->Data_Int Lead Lead Selection (3-Methoxy Scaffold) Data_Int->Lead Validated Efficacy

Self-validating experimental workflow combining SPR and ITC for binding efficacy verification.

Conclusion

For drug development professionals optimizing lead compounds, the transition from a standard thiophene-2-carboxamide to a 3-methoxythiophene-2-carboxamide is not merely a functional group addition; it is a strategic thermodynamic intervention. By locking the dihedral angle of the amide, the 3-methoxy group dramatically reduces the entropic penalty of binding, leading to a prolonged residence time and a highly potent Kd​ . When validating these analogs, utilizing orthogonal, self-validating protocols like SPR and ITC is non-negotiable to accurately map the kinetic and thermodynamic drivers of efficacy.

References

  • Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity.
  • WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.

Sources

Comparative SAR Guide: 3-Methoxythiophene-2-Carboxamide Analogs in Targeted Protein Degradation vs. Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-methoxythiophene-2-carboxamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Its unique combination of a sulfur-containing heteroaromatic ring, an electron-donating methoxy group, and a hydrogen-bonding carboxamide moiety allows it to participate in complex protein-ligand and protein-protein interactions.

This guide provides an objective, data-driven comparison of the Structure-Activity Relationship (SAR) of 3-methoxythiophene-2-carboxamide analogs across two distinct therapeutic modalities: Molecular Glues (Targeted Protein Degradation of PDE6D/CK1α) and Type II Kinase Inhibitors (Nek2 and TLK2) . By analyzing the causality behind the SAR profiles—specifically why the scaffold exhibits a steep SAR in molecular glues but a nonlinear SAR in kinase inhibitors—this guide equips medicinal chemists with actionable insights for rational drug design.

Pharmacophore Profiling & Rationale

The 3-methoxythiophene-2-carboxamide core provides a rigid, planar geometry with highly specific vector trajectories for its substituents.

  • The Thiophene Ring: Acts as a bioisostere for phenyl rings but offers altered lipophilicity and a different electrostatic potential map, often improving solubility.

  • The 3-Methoxy Group: Serves as a hydrogen bond acceptor and forces the adjacent carboxamide into a specific coplanar conformation due to steric and dipole-dipole interactions.

  • The 2-Carboxamide: Acts as a critical bidentate hydrogen bond donor/acceptor, essential for anchoring to kinase hinge regions or interacting with E3 ligase surfaces.

Application 1: Targeted Protein Degradation (Molecular Glues)

Context & Causality

In the realm of targeted protein degradation, 3-methoxythiophene-2-carboxamide analogs have been utilized to derivatize FPFT-2216, a molecular glue that recruits targets like PDE6D and CK1α to the CRL4^CRBN E3 ubiquitin ligase .

The SAR Causality: Molecular glues must simultaneously bind two proteins without creating steric clashes. Consequently, the SAR for 3-methoxythiophene-2-carboxamide analogs in this context is exceptionally steep . Even minor modifications (e.g., adding a carbonyl group or swapping the methoxy group) disrupt the delicate ternary complex interface, leading to a complete loss of degradation activity. The methoxy group is strictly required to maintain the precise dihedral angle necessary for PDE6D surface complementarity.

Comparative SAR Data: PDE6D / CK1α Degradation

Data summarized from the optimization of FPFT-2216 derivatives in MOLT4 cells.

CompoundModification to Thiophene CorePDE6D Degradation (DC50)CK1α Degradation (DC50)SAR Observation
FPFT-2216 4-methoxythiophen-3-yl (Base)~1.2 µM~0.8 µMDual degrader; baseline ternary complex stability.
Compound 17 N-cyclopentyl-4-ethynyl-3-methoxythiophene-2-carboxamide >10 µM (Inactive)>10 µM (Inactive)Addition of bulk (cyclopentyl) at the carboxamide abolishes CRBN/PDE6D interaction.
Compound 3 3-ethynylthiophene (Methoxy removed)>10 µM>10 µMRemoval of the 3-methoxy group destroys the required binding conformation.
TMX-4100 Optimized Thiophene derivative0.15 µM >10 µMHighly selective for PDE6D; demonstrates that precise vectoring is required.
Experimental Protocol: In Vitro Ubiquitination & Degradation Assay

To validate the self-validating nature of these degraders, the following protocol ensures the observed target depletion is strictly proteasome-dependent.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MOLT4 cells at 1×106 cells/mL in RPMI-1640 medium. Treat cells with varying concentrations of the 3-methoxythiophene-2-carboxamide analog (0.1 µM to 10 µM) for 6 hours.

  • Proteasome Rescue Control (Self-Validation): Pre-treat a parallel control group with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor) 1 hour prior to compound addition. Causality: If the compound is a true molecular glue, MG132/MLN4924 will rescue PDE6D levels.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-PDE6D, anti-CK1α, and anti-GAPDH (loading control) antibodies.

  • Quantification: Analyze band intensities using ImageJ to calculate the DC50 (concentration inducing 50% degradation).

Pathway Visualization

G CRBN CRL4-CRBN E3 Ligase Glue 3-Methoxythiophene Analog (Molecular Glue) CRBN->Glue Anchors via Degron Complex Ternary Complex Formation (Highly Steric-Dependent) CRBN->Complex Target PDE6D / CK1α Target Glue->Target Surface Recruitment Glue->Complex Target->Complex Ub Polyubiquitination Complex->Ub E2 Transfer Degradation 26S Proteasomal Degradation Ub->Degradation Target Clearance

Caption: Mechanism of CRL4^CRBN-mediated degradation induced by 3-methoxythiophene analogs.

Application 2: Kinase Inhibition (Nek2 & TLK2)

Context & Causality

In contrast to molecular glues, 3-methoxythiophene-2-carboxamide analogs used as kinase inhibitors—specifically against Never in Mitosis Gene A-Related Kinase 2 (Nek2) and Tousled-like kinase 2 (TLK2)—exhibit a nonlinear SAR .

The SAR Causality: In Nek2, these analogs act as Type II inhibitors. They do not merely bind the ATP pocket; they induce a massive conformational shift from the active "DFG-in" state to the inactive "DFG-out" state. The SAR is nonlinear because the binding affinity is a trade-off between the intrinsic binding energy of the ligand and the energetic penalty required to force the kinase into the DFG-out conformation without extending into the traditional back pocket. The 3-methoxy group provides critical electron density that stabilizes the carboxamide's hydrogen bonding with the kinase hinge region, while the thiophene sulfur interacts with the gatekeeper residue.

Comparative SAR Data: Nek2 / TLK2 Inhibition
CompoundTargetStructural ContextIC50 (nM)SAR Observation
rac-1 Nek2Benzimidazole-linked 3-methoxythiophene12 nMInduces DFG-out conformation; high potency due to optimal hinge H-bonding.
Compound 13c Nek2Des-methoxy analog>1000 nMLoss of methoxy group eliminates the nonlinear conformational induction.
Compound 119 TLK2(Z)-N-(3-((1H-imidazole-5-yl)methylene)-2-oxoindolin-5-yl)-3-methoxythiophene-2-carboxamide 45 nMFlat SAR for minor aliphatic substitutions, but thiophene core is essential for narrow-spectrum selectivity.
Experimental Protocol: Kinase Activity & Conformational Assay

To validate the nonlinear SAR and confirm the DFG-out induction, a functional ADP-Glo assay combined with X-ray crystallography is standard.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant full-length Nek2 or TLK2 kinase, ATP (at the Km​ of the respective kinase), and specific peptide substrates in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 3-methoxythiophene-2-carboxamide analogs (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add the kinase and incubate for 30 minutes at room temperature. Causality: This pre-incubation is critical for Type II inhibitors to allow time for the slow DFG-in to DFG-out conformational shift.

  • Reaction Initiation: Add the ATP/substrate mixture to initiate the reaction. Incubate for 60 minutes.

  • ADP-Glo Readout: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Data Analysis: Measure luminescence and calculate IC50 values using a 4-parameter logistic regression.

Pathway Visualization

Nek2 Apo Apo-Nek2 (DFG-in) Active Conformation Inhibitor 3-Methoxythiophene Analog Binding at Hinge Apo->Inhibitor ATP Competitive Penalty Energetic Penalty (Nonlinear SAR Driver) Inhibitor->Penalty Induces Shift DFGout Nek2 (DFG-out) Inactive Conformation Penalty->DFGout Overcomes Barrier Block Kinase Inhibition (No Back Pocket Binding) DFGout->Block Sustained Blockade

Caption: Nonlinear SAR mechanism of Nek2 inhibition via DFG-out conformational induction.

Head-to-Head Comparative SAR Analysis

When deploying the 3-methoxythiophene-2-carboxamide scaffold, drug development professionals must tailor their SAR strategies based on the modality:

  • Conformational Flexibility vs. Rigidity:

    • Molecular Glues: Require absolute structural rigidity. The 3-methoxy group locks the carboxamide into a singular vector. Any deviation destroys the E3-ligase/target interface.

    • Kinase Inhibitors: Utilize the rigidity of the scaffold to force the kinase into an unnatural conformation (DFG-out). The molecule acts as a wedge, making the SAR nonlinear because binding affinity relies on the kinase's flexibility rather than just pocket complementarity.

  • Steric Tolerance:

    • Molecular Glues:Zero tolerance for bulk addition at the 4- or 5-positions of the thiophene ring, as these directly face the solvent-exposed protein-protein interface.

    • Kinase Inhibitors:Moderate tolerance . Substitutions can be made to probe the solvent channel or the gatekeeper residue, provided they do not disrupt the critical hinge-binding carboxamide motif.

  • Electronic Demands:

    • In both modalities, the electron-donating nature of the 3-methoxy group is non-negotiable. It enriches the electron density of the thiophene ring, strengthening the hydrogen bond accepting capability of the carboxamide carbonyl, which is essential for both CRBN binding and kinase hinge binding.

References

  • Jiang, B., et al. "Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216." Journal of Medicinal Chemistry, ACS Publications, 2021.[Link]

  • Solanki, S., et al. "Benzimidazole Inhibitors Induce a DFG-Out Conformation of Never in Mitosis Gene A-Related Kinase 2 (Nek2) without Binding to the Back Pocket and Reveal a Nonlinear Structure−Activity Relationship." Journal of Medicinal Chemistry, ACS Publications, 2011.[Link]

  • Hassell, S., et al. "Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships." Bioorganic & Medicinal Chemistry, NIH PubMed Central, 2021.[Link]

Comparative Guide: Cross-Reactivity and Off-Target Profiling of the 3-Methoxythiophene-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacological utility, structural causality of selectivity, and experimental validation of off-target effects.

Executive Summary

In modern rational drug design, minimizing cross-reactivity and off-target effects is paramount to reducing clinical toxicity. The 3-methoxythiophene-2-carboxamide moiety (CAS: 78031-17-1) has emerged as a highly privileged pharmacophore and structural building block. Unlike highly flexible, promiscuous scaffolds (e.g., unsubstituted oxindoles or simple benzenes), the strategic placement of a methoxy group adjacent to a carboxamide on a thiophene ring introduces unique stereoelectronic constraints.

This guide objectively compares the performance of 3-methoxythiophene-2-carboxamide-derived therapeutics against alternative scaffolds across three distinct modalities: ATP-competitive Kinase Inhibitors[1], Epigenetic Modulators (Menin-MLL)[2], and Targeted Protein Degraders (Molecular Glues)[3].

Mechanistic Profiling: The Causality of Selectivity

To understand why this specific scaffold outperforms alternatives in selectivity assays, we must look at the thermodynamics of target engagement.

Conformational Locking in Kinase Inhibition (TLK2 vs. Broad Kinome)

Historically, oxindole-based kinase inhibitors like Sunitinib are notoriously promiscuous, hitting over 100 kinases (including FLT3, TRKC, and TLK2 as unintended off-targets)[4]. This broad cross-reactivity stems from the conformational flexibility of the unsubstituted oxindole, which can adapt to various kinase hinge regions.

When the 3-methoxythiophene-2-carboxamide group is appended to an oxindole core (e.g., Compound 119 or imidazole-derivative Compound 35), the kinome spectrum narrows dramatically[1].

  • The Causality: The lone pairs on the 3-methoxy oxygen act as hydrogen bond acceptors, forming a strong intramolecular hydrogen bond with the adjacent carboxamide NH. This "conformational lock" restricts the dihedral angle between the thiophene ring and the amide plane. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding is minimized for the primary target (TLK2), while sterically clashing with the binding pockets of off-target kinases like FLT3 and TRKC.

Steric Exclusion in Targeted Protein Degradation

In the realm of molecular glues, compounds like FPFT-2216 recruit the CRL4^CRBN E3 ubiquitin ligase to degrade multiple neo-substrates, including IKZF1, IKZF3, CK1α, and PDE6D[5].

  • The Causality: Derivatizing these glues with a 3-methoxythiophene-2-carboxamide moiety (e.g., Compound 17) alters the surface topology of the ternary complex (Target-Glue-E3 Ligase). The bulky, rigidified thiophene selectively stabilizes the interaction with PDE6D and CK1α while creating steric repulsion that prevents the recruitment and subsequent off-target degradation of IKZF1 and IKZF3[3].

G cluster_0 Primary Targets (High Selectivity) cluster_1 Minimized Off-Targets (Cross-Reactivity) Scaffold 3-Methoxythiophene- 2-carboxamide Scaffold TLK2 TLK2 Kinase (Cancer/Virology) Scaffold->TLK2 Oxindole Derivatization Menin Menin-MLL (AML Epigenetics) Scaffold->Menin Sulfonamide Linkage PDE6D PDE6D / CK1α (Targeted Degradation) Scaffold->PDE6D CRBN Ligand Conjugation FLT3 FLT3 / TRKC (Spared Kinases) TLK2->FLT3 Reduced by Conformational Lock IKZF IKZF1 / IKZF3 (Spared Neo-substrates) PDE6D->IKZF Steric Exclusion

Fig 1: Target divergence and off-target mitigation of the 3-methoxythiophene-2-carboxamide scaffold.

Quantitative Off-Target Comparison

The following table summarizes the comparative selectivity profiles of compounds utilizing the 3-methoxythiophene-2-carboxamide scaffold versus traditional, unoptimized alternatives.

Compound / Scaffold ClassStructural FeaturePrimary Target (Potency)Major Off-Targets / Cross-ReactivitySelectivity Profile
Sunitinib (Reference)Unsubstituted OxindoleBroad-spectrum RTKsTLK2, FLT3, TRKC (>100 kinases)Poor (Highly Promiscuous)
Compound 35 [1]3-Methoxythiophene-2-carboxamide OxindoleTLK2 (IC50 ~26 nM)FLT3, TRKC (Spared)High (Narrow Spectrum)
SNDX-5613 (Reference)Standard Menin InhibitorMenin-MLLhERG, CYP450 enzymes (Variable)Moderate
Sulfonamide Deriv. [2]3-Methoxythiophene-2-carboxamide SulfonamideMenin-MLL (AML)Minimal epigenetic cross-reactivityHigh (Targeted Epigenetic)
FPFT-2216 [5]Unsubstituted Triazole GlueIKZF1/3, CK1α, PDE6DBroad neo-substrate degradationPoor (Promiscuous Degrader)
Compound 17 [3]3-Methoxythiophene-2-carboxamide GluePDE6D / CK1αIKZF1/3 (Spared)High (Selective Degrader)

Self-Validating Experimental Protocols

To accurately assess the cross-reactivity and off-target effects of 3-methoxythiophene-2-carboxamide derivatives, researchers must employ orthogonal, self-validating workflows. Below are the gold-standard protocols for evaluating Kinase Selectivity and Degrader Off-Target profiles.

Protocol A: High-Throughput Kinome Profiling (e.g., KINOMEscan)

Purpose: To quantify the thermodynamic binding affinity (Kd) across a panel of >400 wild-type and mutant kinases.

  • Preparation of Reagents: Prepare the 3-methoxythiophene-2-carboxamide derivative in 100% DMSO to a stock concentration of 10 mM.

  • Assay Setup: Dilute the compound to a screening concentration of 1 µM (or an 11-point dose-response curve starting at 10 µM for Kd determination).

  • Incubation: Incubate the compound with DNA-tagged kinase cascades and immobilized active-site directed ligands.

  • Elution & qPCR: Elute the kinases that do not bind the immobilized ligand (due to competitive binding by the test compound) and quantify via qPCR of the attached DNA tags.

  • Self-Validation Control:

    • Positive Control: Staurosporine (a pan-kinase inhibitor) must show >90% displacement across >80% of the kinome.

    • Negative Control: DMSO vehicle must show 0% displacement. If the test compound shows displacement of FLT3/TRKC, a secondary orthogonal biochemical activity assay (e.g., ADP-Glo) must be run to confirm functional inhibition[1].

Protocol B: Quantitative MS-Based Proteomics for Degrader Off-Targets

Purpose: To identify unintended neo-substrate degradation (e.g., IKZF1/3) by molecular glues.

  • Cell Culture & Treatment: Plate MOLT4 or relevant AML cells at 1×106 cells/mL. Treat with 1 µM of the 3-methoxythiophene-2-carboxamide degrader (e.g., Compound 17) or DMSO vehicle for 6 hours.

  • Self-Validating Rescue Control (Crucial Step): In a parallel cohort, pre-treat cells with 1 µM MG132 (Proteasome inhibitor) or 1 µM MLN4924 (Neddylation inhibitor) 1 hour prior to degrader addition. Logic: If a protein's abundance decreases in the test group but is NOT rescued in the MG132/MLN4924 group, the loss is due to off-target cytotoxicity, not CRL4^CRBN-mediated degradation[5].

  • Lysis & Digestion: Lyse cells in RIPA buffer, extract proteins, reduce, alkylate, and digest with Trypsin overnight.

  • TMT Labeling: Label the resulting peptides with Tandem Mass Tag (TMT) isobaric labels for multiplexed quantification.

  • LC-MS/MS Analysis: Analyze via high-resolution liquid chromatography-tandem mass spectrometry (e.g., Orbitrap Eclipse).

  • Data Processing: Filter for proteins with a log2​ fold change < -1.0 and a p-value < 0.05 compared to DMSO. Verify that IKZF1/3 remain unchanged to confirm the spatial selectivity imparted by the thiophene scaffold[3].

Workflow Step1 1. Compound Incubation (with controls) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. TMT Labeling & LC-MS/MS Step2->Step3 Step4 4. Proteome-wide Off-Target Analysis Step3->Step4

Fig 2: Quantitative MS-based proteomics workflow for evaluating degrader off-target effects.

Conclusion

The integration of the 3-methoxythiophene-2-carboxamide scaffold represents a sophisticated approach to mitigating cross-reactivity in drug discovery. By leveraging intramolecular hydrogen bonding and precise steric bulk, researchers can transform promiscuous pan-inhibitors into highly selective therapeutic agents. Whether narrowing the kinome profile of oxindoles, securing the binding pocket of Menin-MLL, or directing the degradation profile of molecular glues, this structural motif provides a reliable, chemically tractable solution to off-target toxicity.

Sources

Orthogonal Validation Methods for 3-Methoxythiophene-2-carboxamide Protein Binding

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck: confirming that a synthesized small molecule actually binds to its intended target without assay interference. The compound 3-Methoxythiophene-2-carboxamide is a highly versatile chemical building block. Recently, it has been heavily utilized as a core pharmacophore in the development of targeted protein degraders (such as PDE6D and CK1α degraders derived from the FPFT-2216 scaffold) [1], as well as in epigenetic therapies like Menin-MLL interaction inhibitors [2].

However, relying on a single biochemical assay to validate the binding of these hydrophobic derivatives often leads to false positives. Compound aggregation, non-specific binding, and auto-fluorescence can easily mimic true target engagement. To establish absolute scientific integrity, we must employ a self-validating, orthogonal approach. This guide objectively compares three gold-standard platforms—Surface Plasmon Resonance (SPR) , Microscale Thermophoresis (MST) , and the Cellular Thermal Shift Assay (CETSA) —and provides the mechanistic causality behind their experimental execution.

The Causality Behind Experimental Choices (E-E-A-T)

A robust validation cascade does not simply ask if a compound binds; it asks how it binds across different physical states. Our orthogonal strategy is designed to answer three distinct questions:

  • SPR (The Kinetic Foundation): We utilize SPR not just to determine steady-state affinity ( KD​ ), but to extract real-time kinetics ( kon​ and koff​ )[3]. For molecular glues or degraders containing the 3-methoxythiophene-2-carboxamide moiety, a slow dissociation rate ( koff​ ) often correlates better with in vivo efficacy than raw affinity.

  • MST (The Solution-Phase Truth): SPR requires the target protein to be covalently immobilized on a sensor chip, which can occlude binding pockets or force unnatural conformations. MST acts as our orthogonal check. By tracking the directed motion of molecules in a microscopic temperature gradient, MST measures binding in free solution [4], ruling out immobilization artifacts.

  • CETSA (The Cellular Reality): A compound may bind flawlessly in vitro, but fail in live cells due to poor membrane permeability or intracellular competition. CETSA leverages the thermodynamic principle that ligand binding stabilizes the target protein against heat-induced aggregation [5]. This provides definitive proof of target engagement in a physiological environment.

Workflow Synthesis Compound Synthesis (3-Methoxythiophene- 2-carboxamide base) SPR SPR Analysis Real-time Kinetics (kon, koff) Synthesis->SPR MST MST Analysis Solution Thermodynamics (Kd, Stoichiometry) Synthesis->MST CETSA CETSA In-Cell Target Engagement SPR->CETSA MST->CETSA Validated Validated Protein Binder CETSA->Validated

Orthogonal validation workflow from in vitro kinetics to in-cell target engagement.

Comparative Performance Data

To objectively select the right assay for your specific 3-Methoxythiophene-2-carboxamide derivative, consult the performance matrix below.

ParameterSurface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)Cellular Thermal Shift Assay (CETSA)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Solution Affinity ( KD​ )In-cell Target Engagement ( ΔTm​ )
Target State Immobilized (Sensor Chip)Free Solution (Native)Intracellular (Live Cells)
Sample Consumption Medium (Continuous flow)Low (< 5 µL per capillary)High (Millions of cells per run)
Throughput High (Automated 384-well)Medium (16 capillaries/run)Low to Medium (Western/HiBiT)
Key Advantage Uncovers transient binding dynamicsNo immobilization artifactsProves cell permeability & binding

Self-Validating Experimental Methodologies

The following protocols are engineered specifically for small, hydrophobic molecules like 3-Methoxythiophene-2-carboxamide derivatives binding to target proteins (e.g., PDE6D or Menin).

Protocol 1: SPR Kinetics (Biacore Platform)

Objective: Determine the association and dissociation rates of the compound.

  • Surface Preparation: Immobilize the target protein (e.g., recombinant PDE6D) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling provides a stable, covalent attachment suitable for multi-cycle kinetic analysis, ensuring the baseline remains stable across multiple compound injections.

  • Buffer Formulation: Run the assay in HEPES-buffered saline containing 0.05% Tween-20 and exactly 5% DMSO .

    • Causality: Thiophene derivatives are highly hydrophobic. The 5% DMSO prevents compound precipitation. A rigorous solvent correction curve must be run prior to the assay to negate bulk refractive index shifts caused by slight DMSO mismatches between the running buffer and the sample.

  • Analyte Injection: Inject the compound in a multi-cycle kinetic format (e.g., 0.1 µM to 10 µM) with an association time of 60 seconds and a dissociation time of 180 seconds.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: MST Solution Affinity (Monolith Platform)

Objective: Validate the KD​ in a surface-free environment.

  • Target Labeling: Label the His-tagged target protein with a RED-tris-NTA fluorescent dye and maintain it at a constant concentration of 50 nM.

    • Causality: Keeping the fluorescent target concentration well below the expected KD​ ensures the assay operates in the binding-sensitive regime, allowing accurate quantification of the unbound vs. bound thermophoretic states.

  • Ligand Titration: Prepare a 16-point serial dilution of the 3-Methoxythiophene-2-carboxamide derivative (from 50 µM down to 1.5 nM) and mix 1:1 with the labeled target.

  • Capillary Loading: Load the samples into Premium Coated Capillaries.

    • Causality: Premium coating prevents the non-specific adsorption of the hydrophobic thiophene moiety to the glass walls, ensuring the measured thermophoresis reflects true target binding.

  • Measurement: Apply 20% to 40% IR laser power. The change in fluorescence is plotted against ligand concentration to derive the KD​ .

Protocol 3: CETSA for In-Cell Target Engagement

Objective: Prove the compound permeates the cell membrane and binds the target in situ.

  • Cell Treatment: Incubate live cells (e.g., MOLT4 cells for PDE6D/CK1α degraders) with the compound at the IC50​ concentration for 1 hour.

  • Thermal Gradient: Aliquot the cells into PCR tubes and subject them to a 3-minute heat shock across a temperature gradient (e.g., 40°C to 65°C), followed by 3 minutes at room temperature.

    • Causality: The brief heat shock denatures unbound proteins, which subsequently aggregate. Ligand binding increases the thermodynamic stability of the target, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Clearance: Lyse the cells using a buffer supplemented with NP-40 and protease inhibitors. Centrifuge at 20,000 x g for 20 minutes.

    • Causality: Centrifugation pellets the heat-aggregated (unbound) proteins. Only the soluble, ligand-stabilized target protein remains in the supernatant.

  • Quantification: Analyze the supernatant via Western Blot or a HiBiT split-luciferase assay to calculate the ΔTm​ shift.

Mechanism Ligand Ligand (Thiophene Derivative) Complex Ligand-Protein Complex (Thermally Stabilized) Ligand->Complex Binding Protein Target Protein (e.g., PDE6D / Menin) Protein->Complex Binding Effect Biological Outcome (Degradation / Inhibition) Complex->Effect Cellular Response

Mechanism of target binding and subsequent downstream cellular effects.

References

  • Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • CN115515958B - A new type of sulfonamide menin-MLL interaction inhibitor, its preparation method and medicinal use Source: Google Patents URL
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Review of Pharmacology and Toxicology (PubMed) URL:[Link]

  • Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions Source: Methods (PubMed) URL:[Link]

  • Analysis of Protein Interactions by Surface Plasmon Resonance Source: Advances in Protein Chemistry and Structural Biology (PubMed) URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxythiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Methoxythiophene-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.